molecular formula C12H12N2O3 B1363731 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 218631-44-8

1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1363731
CAS No.: 218631-44-8
M. Wt: 232.23 g/mol
InChI Key: KGDRXQSJRQQXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(12(15)16)14(13-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDRXQSJRQQXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377782
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218631-44-8
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 218631-44-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities.[1][2][3] This document delves into the chemical synthesis, physicochemical properties, and explores the mechanistic basis for its potential as an anti-inflammatory and analgesic agent. Detailed experimental protocols are provided to facilitate further research and application of this promising molecule in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib, used for pain and inflammation management, demonstrating the scaffold's potential in developing targeted therapies with improved safety profiles.[3] The compound this compound belongs to this privileged class of molecules and has been identified as a valuable intermediate in organic synthesis and a candidate for the development of novel therapeutic agents, particularly in the fields of pain management and inflammation.[4]

Chemical Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a two-step process rooted in the classical Knorr pyrazole synthesis. This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by hydrolysis.[5][6]

Synthetic Workflow

The synthesis proceeds via the formation of the corresponding ethyl ester, ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, which is then hydrolyzed to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis A Ethyl 2,4-dioxopentanoate C Ethyl 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylate A->C B (4-methoxyphenyl)hydrazine B->C D Ethyl 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylate E 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid D->E Base or Acid Hydrolysis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

This protocol is based on the well-established Knorr pyrazole synthesis methodology.[5][6]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

  • Reaction Initiation: Add ethyl 2,4-dioxopentanoate (1 equivalent) to the solution. A mild acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl ester.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the synthesized ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3.

  • Product Collection: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization
PropertyValueSource
CAS Number 218631-44-8[7]
Molecular Formula C₁₂H₁₂N₂O₃[7]
Molecular Weight 232.24 g/mol [7]
Appearance White crystalline powder[4]
Melting Point 160-166 °C[4]
XLogP3 2.1[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]

Spectroscopic Data (Predicted and from Related Structures):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets), a singlet for the pyrazole ring proton, a singlet for the methyl group, and a singlet for the methoxy group.[8][9][10]

  • ¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the carbons of the pyrazole and phenyl rings, and the methyl and methoxy carbons.[8][9][10]

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and various C=C and C-N stretching vibrations from the aromatic rings.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ at m/z 232, corresponding to the molecular weight of the compound.[11]

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is not extensively published, the well-documented anti-inflammatory and analgesic properties of closely related pyrazole derivatives provide a strong basis for its potential therapeutic applications.[3][12]

Anti-inflammatory and Analgesic Potential

The primary mechanism of action for many anti-inflammatory pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.

COX_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Compound 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Target_Compound->COX2 Inhibition

Caption: Proposed mechanism of action via COX-2 inhibition.

The structural features of this compound, particularly the 1,5-diaryl substitution pattern, are consistent with those of known COX-2 inhibitors.[13] The 4-methoxyphenyl group at the N1 position and the carboxylic acid at the C5 position are crucial for binding to the active site of the COX-2 enzyme.

Protocols for Biological Evaluation

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is a standard method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.

  • Enzyme Preparation: Dilute purified ovine or human COX-1 and COX-2 enzymes to the desired concentration in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, a fluorogenic probe, and the test compound dilutions. Include controls with a known COX-1 inhibitor (e.g., SC-560) and a COX-2 inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to initiate the pre-incubation.

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Applications in Research and Drug Development

This compound serves as a versatile platform for further chemical modification and drug design.

  • Lead Optimization: The carboxylic acid moiety can be derivatized into esters, amides, or other functional groups to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: The phenyl ring and the methyl group can be substituted to explore the impact of different electronic and steric properties on biological activity and selectivity.

  • Development of Novel Analgesics and Anti-inflammatory Drugs: Given its structural similarity to known COX-2 inhibitors, this compound is a strong candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID) with a potentially improved side-effect profile.

  • Agrochemical Research: Pyrazole derivatives are also known for their applications in agriculture as herbicides and fungicides, suggesting a potential avenue for the application of this compound.[4]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its structural features strongly suggest a mechanism of action involving the inhibition of COX enzymes. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to further investigate its therapeutic potential as a novel anti-inflammatory and analgesic agent. Future studies should focus on obtaining quantitative biological data for this specific compound and exploring its structure-activity relationships to optimize its pharmacological profile.

References

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and metabolic stability have established it as a privileged scaffold in drug discovery.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for creating novel pyrazole compounds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, from classical condensation reactions to the latest advancements in green chemistry, flow synthesis, and multicomponent strategies. Our focus is on providing robust, self-validating protocols and the authoritative grounding necessary to empower innovation in this critical field of heterocyclic chemistry.

The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883.[4][5] Since then, its derivatives have become indispensable in pharmaceuticals and agrochemicals.[6][7] The scaffold's value lies in its versatile chemical nature; the two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type)—allow for intricate interactions with biological targets.[8][9]

This structural versatility has led to the development of blockbuster drugs across various therapeutic areas, including anti-inflammatory agents like Celecoxib, anti-cancer drugs, and treatments for erectile dysfunction such as Sildenafil.[1][10][11] The continued rise in FDA-approved drugs containing a pyrazole nucleus underscores the scaffold's importance and the ongoing need for innovative and efficient synthetic routes to access novel derivatives.[2][9]

Foundational Synthetic Strategies: The Cyclocondensation Approach

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a binucleophile, typically a hydrazine derivative, and a 1,3-dielectrophilic species.[4][12]

The Knorr Pyrazole Synthesis: Reaction with 1,3-Dicarbonyl Compounds

The archetypal synthesis, known as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[13][14] This method is straightforward and effective for generating polysubstituted pyrazoles.[4][12]

Mechanism and Causality: The reaction is typically acid-catalyzed and proceeds through an initial nucleophilic attack by one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hemiaminal intermediate that dehydrates to an imine (or hydrazone).[13] A subsequent intramolecular cyclization occurs when the second nitrogen attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyrazole ring.[13][14]

The Challenge of Regioselectivity: A critical consideration in the Knorr synthesis, especially when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, is the formation of regioisomeric mixtures.[4] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different product isomers that can be difficult to separate.[15] Controlling this regioselectivity is a key objective in modern pyrazole synthesis.

Knorr_Mechanism Figure 1: Knorr Pyrazole Synthesis Mechanism cluster_start Reactants cluster_process Reaction Pathway cluster_end Products Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) Attack1 Initial Nucleophilic Attack & Dehydration Dicarbonyl->Attack1 Hydrazine Hydrazine (R2-NH-NH2) Hydrazine->Attack1 Intermediate Hydrazone Intermediate Attack1->Intermediate Forms Imine Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Final Dehydration Cyclization->Dehydration Forms Ring Pyrazole Substituted Pyrazole Dehydration->Pyrazole Aromatization Regioisomer Potential Regioisomer Dehydration->Regioisomer If unsymmetrical

Caption: Knorr Pyrazole Synthesis Mechanism.

Expanding the Substrate Scope

The cyclocondensation strategy is not limited to 1,3-diketones. Other 1,3-dielectrophiles are also effective precursors:

  • α,β-Unsaturated Aldehydes and Ketones: These compounds react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[4][16]

  • β-Ketoesters and β-Enaminones: These substrates are also widely used and offer different reactivity profiles and substitution patterns.[4][17]

Modern Synthetic Innovations: Enhancing Efficiency, Control, and Sustainability

While classical methods are reliable, modern drug discovery demands greater efficiency, molecular diversity, and adherence to green chemistry principles.[18] Recent advancements have focused on accelerating reaction rates, improving yields, and providing more environmentally benign pathways.[19][20]

Green Chemistry Approaches
  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[21][22][23] This technique provides rapid, uniform heating, which can minimize side product formation.[24][25]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, offering an alternative energy source for pyrazole synthesis under milder conditions.[19][22]

  • Aqueous and Solvent-Free Conditions: The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards sustainability.[26] Catalysts like nano-ZnO or surfactants such as cetyltrimethylammonium bromide (CTAB) have been employed to facilitate these reactions in aqueous media.[12][26]

Flow Chemistry: A Paradigm Shift in Safety and Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for safety, reproducibility, and scalability.[27][28] In a flow setup, reagents are continuously pumped through a heated coil or microreactor.[29] This approach allows for precise control over reaction parameters like temperature, pressure, and residence time.[27] Critically, it enables the safe in-situ generation and immediate use of hazardous intermediates, such as diazoalkanes, which are valuable precursors in 1,3-dipolar cycloaddition routes to pyrazoles.[30]

Flow_vs_Batch Figure 2: Comparison of Batch vs. Flow Synthesis cluster_params Key Parameters Batch Batch Synthesis Flask-based Large volume of reagents Poor heat transfer Safety concerns with exotherms Difficult to scale Flow Flow Chemistry Coil/Chip Reactor Small reagent volumes at any time Excellent heat/mass transfer Enhanced safety Easily scalable by running longer Control Process Control Control->Batch Limited Control->Flow Precise Safety Safety Safety->Batch Lower Safety->Flow Higher Scale Scalability Scale->Batch Challenging Scale->Flow Linear

Caption: Comparison of Batch vs. Flow Synthesis.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[31] This approach is prized for its atom economy and operational simplicity.[18] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles, often involving the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[24][31]

Addressing the Regioselectivity Challenge

As previously mentioned, controlling the regiochemistry of pyrazole formation is paramount. Several strategies have been developed to overcome this hurdle:

  • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[15] These solvents can modulate the reactivity of the two carbonyl groups in an unsymmetrical diketone.[15]

  • Directed Synthesis: Stepwise approaches, such as the reaction of hydrazones with nitroolefins, can offer excellent regiocontrol by leveraging the inherent differences in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[32][33]

  • Catalyst Control: The choice of catalyst, from simple acids to transition metals, can also influence the reaction pathway and favor the formation of one regioisomer over another.[4]

A Validated Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a self-validating system for the efficient synthesis of a pyrazole derivative using microwave irradiation, a method valued for its speed and high yields.[21]

Objective: To synthesize 1-phenyl-3,5-dimethyl-1H-pyrazole from acetylacetone and phenylhydrazine.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
PhenylhydrazineC₆H₈N₂108.141.08 g10
Acetylacetone (2,4-Pentanedione)C₅H₈O₂100.121.00 g10
Glacial Acetic AcidCH₃COOH60.050.5 mL-
EthanolC₂H₅OH46.0710 mL-

Procedure:

  • Reaction Setup: In a 20 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (1.08 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) followed by glacial acetic acid (0.5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 10 minutes with a power setting of 100 W.

  • Reaction Monitoring (Self-Validation): After cooling, spot a small aliquot of the reaction mixture on a TLC plate (Silica gel 60 F254) alongside the starting materials. Elute with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of starting material spots and the appearance of a new, single major product spot confirms reaction completion.

  • Work-up and Isolation: Transfer the cooled reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting oil, add 20 mL of cold water. The product should precipitate as a solid or oil out. If an oil, extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Final Product: The crude product can be further purified by column chromatography or recrystallization from ethanol/water if necessary to yield pure 1-phenyl-3,5-dimethyl-1H-pyrazole.

Protocol_Workflow Figure 3: Microwave-Assisted Synthesis Workflow Start 1. Combine Reactants (Phenylhydrazine, Acetylacetone) AddSolvent 2. Add Solvent (Ethanol) & Catalyst (Acetic Acid) Start->AddSolvent Microwave 3. Microwave Irradiation (120°C, 10 min, 100W) AddSolvent->Microwave TLC 4. Monitor by TLC (Self-Validation Step) Microwave->TLC TLC->Microwave If incomplete Evaporation 5. Solvent Removal (Rotary Evaporator) TLC->Evaporation If complete Purification 6. Work-up & Purification (Precipitation/Extraction) Evaporation->Purification End 7. Isolate Pure Product Purification->End

Caption: Microwave-Assisted Synthesis Workflow.

Conclusion and Future Outlook

The synthesis of pyrazole compounds has evolved significantly from its 19th-century origins. While classical methods remain relevant, the field is increasingly driven by the principles of green chemistry and process intensification.[18] The adoption of microwave, ultrasound, and particularly continuous flow technologies is paving the way for safer, more efficient, and scalable production of these vital heterocyclic scaffolds.[22][27] Future research will likely focus on the development of novel catalytic systems, the expansion of multicomponent reaction scope, and the application of machine learning and automation to accelerate the discovery of new pyrazole derivatives with tailored pharmacological profiles. For drug development professionals, a deep understanding of these diverse synthetic strategies is essential for navigating the path from initial hit discovery to a viable pharmaceutical candidate.

References

A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its synthetic tractability—have established it as a "privileged scaffold".[1][2] This designation signifies its recurring presence in the core structure of numerous biologically active compounds, leading to a significant number of approved therapeutics.[3][4] Pyrazole-containing drugs have demonstrated efficacy across a vast range of diseases, from inflammation and cancer to cardiovascular and infectious diseases.[5][6] This guide provides an in-depth exploration of the key molecular targets modulated by pyrazole-based compounds, details the experimental methodologies crucial for their validation, and offers a forward-looking perspective on the future of this versatile chemical entity in drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The success of the pyrazole core in drug design is not accidental; it stems from a unique combination of structural and electronic features. The two nitrogen atoms confer a specific polarity and hydrogen bonding capacity. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as an acceptor, allowing for versatile and strong interactions with protein targets.[3] Furthermore, substitutions on the pyrazole ring can be readily accomplished, enabling chemists to fine-tune a compound's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[1]

The pyrazole ring is often employed as a bioisostere for other aromatic rings like benzene or imidazole.[3] This substitution can lead to compounds with reduced lipophilicity and improved metabolic stability, enhancing their overall developability.[1]

References

Methodological & Application

Synthesis Protocol for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis leverages the robust and well-established Knorr pyrazole synthesis, followed by a straightforward saponification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights to ensure successful and reproducible synthesis.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them ideal building blocks for designing molecules with diverse pharmacological activities. The title compound, this compound, incorporates key pharmacophoric features, including a substituted phenyl ring and a carboxylic acid moiety, which can serve as a crucial anchor for interactions with biological targets. The synthesis of such derivatives is a fundamental step in the exploration of new chemical entities for various therapeutic areas.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The cornerstone of this synthetic protocol is the Knorr pyrazole synthesis, a classic and reliable method for the formation of the pyrazole ring system.[1][2][3] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In our protocol, (4-methoxyphenyl)hydrazine reacts with ethyl acetoacetate.

The mechanism proceeds through the following key steps[2][4]:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the (4-methoxyphenyl)hydrazine attacks one of the carbonyl carbons of the ethyl acetoacetate, typically the more electrophilic ketone carbonyl.

  • Imine/Enamine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen of the hydrazine then attacks the second carbonyl group (the ester) in an intramolecular fashion.

  • Aromatization: Elimination of a molecule of water and ethanol from the cyclized intermediate results in the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the initial attack and the subsequent cyclization are crucial for obtaining the desired isomer.

Experimental Protocols

This synthesis is divided into two distinct stages: the formation of the pyrazole ester intermediate and its subsequent hydrolysis to the final carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
(4-Methoxyphenyl)hydrazine hydrochloride≥98%Sigma-Aldrich19501-58-7
Ethyl acetoacetate≥99%Sigma-Aldrich141-97-9
Glacial Acetic AcidACS GradeFisher Scientific64-19-7
Ethanol, 200 proofACS/USP GradeVWR64-17-5
Sodium HydroxidePellets, ≥97%Merck1310-73-2
Hydrochloric Acid, concentratedACS GradeJ.T.Baker7647-01-0
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich60-29-7
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeVWR110-54-3
Anhydrous Sodium SulfateGranular, ≥99%Sigma-Aldrich7757-82-6

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Saponification Reactants1 (4-Methoxyphenyl)hydrazine HCl + Ethyl Acetoacetate Conditions1 Ethanol, Acetic Acid (cat.) Reflux Reactants1->Conditions1 Intermediate Ethyl 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylate Conditions1->Intermediate Conditions2 NaOH, Ethanol/H2O Reflux Intermediate->Conditions2 Product 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Conditions2->Product

Caption: Synthetic route for this compound.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (10.0 g, 57.3 mmol).

  • Add ethanol (100 mL) and stir to dissolve the solid.

  • To the stirred solution, add ethyl acetoacetate (7.45 g, 7.2 mL, 57.3 mmol) in one portion.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Synthesis of this compound (Saponification)

  • In a 250 mL round-bottom flask, dissolve the ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (from Step 1, assuming ~12.0 g, ~48.7 mmol) in ethanol (100 mL).

  • Prepare a solution of sodium hydroxide (3.9 g, 97.4 mmol) in water (20 mL) and add it to the flask.

  • Heat the mixture to reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting ester.[5][6]

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldAppearance
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylateC₁₄H₁₆N₂O₃260.2975-85%Off-white to pale yellow solid
This compoundC₁₂H₁₂N₂O₃232.2485-95%White to off-white crystalline solid

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Troubleshooting and Key Considerations

  • Incomplete Reaction in Step 1: If the Knorr condensation does not go to completion, consider increasing the reflux time or adding a few more drops of glacial acetic acid.

  • Low Yield in Step 2: Ensure that a sufficient excess of sodium hydroxide is used to drive the saponification to completion. Incomplete acidification will also result in a lower yield of the precipitated carboxylic acid.

  • Purification: While the crude product of the saponification is often of high purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying Knorr pyrazole synthesis mechanism and following the outlined procedures, researchers can confidently produce this valuable building block for applications in drug discovery and development.

References

Application Notes & Protocols: Evaluating 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory therapeutics, most notably exemplified by the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] This document provides a comprehensive guide for the investigation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid , a structurally related compound, as a potential anti-inflammatory agent. We hypothesize that its diaryl-substituted pyrazole core enables selective inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade.[3][4] These application notes detail the scientific rationale, proposed mechanisms of action, and a complete suite of validated protocols for in vitro and in vivo evaluation. The methodologies are designed to be self-validating, providing researchers with a robust framework to assess the compound's efficacy and mechanism, from initial enzymatic assays to preclinical models of acute inflammation.

Compound Profile and Scientific Rationale

Chemical Structure and Properties

This compound is a small molecule featuring a central pyrazole ring, a structure known for its prevalence in medicinally active compounds.[5] Its key structural features suggest a potential for selective binding to the COX-2 enzyme.[2]

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₁₂H₁₂N₂O₃[6]
Molecular Weight 232.24 g/mol [7]
CAS Number 218631-44-8[6]
Appearance White needles[7]
Rationale for Investigation: The Pyrazole Scaffold

The development of selective COX-2 inhibitors revolutionized the management of inflammatory conditions by offering comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while theoretically reducing gastrointestinal side effects associated with COX-1 inhibition.[4] Celecoxib, a diaryl-substituted pyrazole, achieves its selectivity through the interaction of its polar sulfonamide side chain with a hydrophilic side pocket present in the active site of COX-2, but not COX-1.[2] The structural similarity of this compound to this class of drugs provides a strong rationale for investigating it as a novel selective COX-2 inhibitor.

Proposed Mechanism of Action and Key Signaling Pathways

The primary hypothesis is that the test compound selectively inhibits the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[8] While COX-1 is constitutively expressed for homeostatic functions, COX-2 is induced at sites of inflammation.[5] By selectively inhibiting COX-2, the compound is expected to reduce the production of these inflammatory mediators.[3]

Furthermore, chronic inflammation involves complex signaling networks, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[9][10] These pathways are often activated by inflammatory stimuli and regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[11] Evaluating the compound's effect on these pathways can provide a more comprehensive understanding of its anti-inflammatory profile.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Homeostatic_PGs Homeostatic Prostaglandins (e.g., Gastric Protection) PGH2_1->Homeostatic_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Inflammatory_PGs Inflammation Pain & Inflammation Inflammatory_PGs->Inflammation Compound 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Compound->COX2  Hypothesized  Inhibition Stimuli Inflammatory Stimuli (LPS, Cytokines) Stimuli->COX2 Induction

Caption: Hypothesized mechanism via selective COX-2 inhibition in the arachidonic acid cascade.

In Vitro Evaluation: Protocols and Workflow

A tiered in vitro screening approach is recommended to first confirm the primary mechanism (COX inhibition) and then explore broader anti-inflammatory effects in a cellular context.

In_Vitro_Workflow start Start: Test Compound assay1 Protocol 3.1: COX-1/COX-2 Inhibition Assay start->assay1 decision1 Is it a potent and selective COX-2 inhibitor? assay1->decision1 assay2 Protocol 3.2: NO Production Assay (LPS-Stimulated Macrophages) decision1->assay2  Yes end_neg Re-evaluate or Discontinue decision1->end_neg No   assay3 Protocol 3.3: Cytokine Quantification (ELISA) (TNF-α, IL-6) assay2->assay3 end_pos Proceed to In Vivo Models assay3->end_pos

Caption: Recommended workflow for the in vitro screening cascade.

Protocol 3.1: Selective COX-1/COX-2 Inhibition Assay

Objective: To determine the compound's inhibitory potency (IC₅₀) against COX-1 and COX-2 and to calculate its selectivity index (SI).

Rationale: This is the most critical assay to validate the primary hypothesis. A fluorometric or colorimetric assay based on the peroxidase activity of COX enzymes provides a rapid and reliable method for screening.[12] Using purified human recombinant enzymes is recommended to avoid inter-species variations.[13]

Materials:

  • COX-2 (human, recombinant) Inhibitor Screening Kit (e.g., Cayman Chemical #701050, BPS Bioscience #79397, or similar)[14][15]

  • Purified ovine or human COX-1 enzyme

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Positive Controls: Celecoxib (selective), Indomethacin (non-selective)

  • 96-well opaque microplate

  • Fluorescence or absorbance plate reader

Procedure:

  • Reagent Preparation: Prepare all buffers, cofactors (Heme), and substrates (Arachidonic Acid) according to the kit manufacturer's protocol.[16]

  • Compound Dilution: Prepare a serial dilution of the test compound and positive controls in assay buffer. A typical starting range is 0.01 nM to 100 µM. Ensure the final DMSO concentration is ≤1% in all wells.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control (100% Activity): Assay Buffer, Heme, COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and diluted test compound/control.

    • Background Wells: Assay Buffer, Heme, and heat-inactivated enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. This step is crucial as many COX inhibitors exhibit time-dependent inhibition.[16]

  • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately read the plate kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm for fluorometric assays).[15]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the enzyme control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Outcome: A potent compound will have a low nanomolar to micromolar IC₅₀ for COX-2. An SI value >10 is generally considered selective.[2]

Protocol 3.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.

Rationale: Bacterial lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[17] Measuring the stable byproduct of NO, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent provides a robust measure of this inflammatory response.[18][19]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Griess Reagent System (e.g., Promega G2930 or similar)

  • Sodium Nitrite (NaNO₂) standard

  • Test Compound

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[19]

  • Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound and pre-incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for an additional 20-24 hours.[19]

  • Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part 1 of Griess reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Part 2 of Griess reagent) and incubate for another 5-10 minutes.

    • Measure the absorbance at 540-550 nm.[17]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.

Expected Outcome: An effective anti-inflammatory compound will show a dose-dependent reduction in nitrite concentration without significantly affecting cell viability.

In Vivo Efficacy Assessment: Acute Inflammation Model

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in a well-established model of acute, localized inflammation.

Rationale: The sub-plantar injection of carrageenan in the paw of a rat or mouse induces a reproducible inflammatory response characterized by edema (swelling).[20][21] This model is highly sensitive to inhibitors of prostaglandin synthesis and is a standard for screening NSAIDs.[22][23] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily driven by prostaglandins produced via COX-2.[22] Inhibition of the late phase is indicative of COX-2 inhibitory activity.

In_Vivo_Workflow T_minus_60 T = -60 min Administer Test Compound (p.o. or i.p.) T0 T = 0 min Measure Baseline Paw Volume Inject 1% Carrageenan T_minus_60->T0 T1 T = +1 hr Measure Paw Volume T0->T1 T2 T = +2 hr Measure Paw Volume T1->T2 T3 T = +3 hr Measure Paw Volume T2->T3 T4 T = +4 hr Measure Paw Volume T3->T4 T5 T = +5 hr Measure Paw Volume T4->T5 Analysis Data Analysis: Calculate % Inhibition of Edema T5->Analysis

Caption: Experimental timeline for the Carrageenan-Induced Paw Edema model.

Materials:

  • Male Wistar rats (180-200g) or Swiss albino mice (20-25g)

  • Lambda-Carrageenan (1% w/v in sterile 0.9% saline)

  • Test Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive Control: Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg)

  • Plethysmometer or digital calipers

  • Oral gavage needles or injection syringes

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin)

    • Group III-V: Test Compound at various doses (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer just before treatment.[22]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

  • Data Analysis:

    • Calculate the edema volume (increase in paw volume) at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Data Presentation

Results should be tabulated clearly, showing the mean increase in paw volume and the calculated percentage of inhibition.

Treatment Group (Dose)Mean Paw Volume Increase (mL) ± SEM (at 3 hours)% Inhibition of Edema
Vehicle Control0.75 ± 0.05-
Indomethacin (10 mg/kg)0.32 ± 0.03 57.3%
Test Compound (10 mg/kg)0.61 ± 0.0618.7%
Test Compound (30 mg/kg)0.45 ± 0.04*40.0%
Test Compound (100 mg/kg)0.35 ± 0.0353.3%
Statistically significant difference from vehicle control (e.g., p < 0.05). Data is representative.

Conclusion

This document outlines a systematic and robust strategy for evaluating the anti-inflammatory potential of this compound. By following these protocols, researchers can effectively determine the compound's inhibitory activity and selectivity against COX enzymes, confirm its efficacy in a cellular inflammation model, and validate its therapeutic potential in a preclinical model of acute inflammation. Positive results from this testing cascade would provide a strong foundation for further development of this compound as a novel anti-inflammatory agent.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide-ranging pharmacological activities.[1][2][3] The precise characterization of these heterocyclic compounds is paramount for structure elucidation, purity assessment, and ensuring the efficacy and safety of final products.[1][4] This guide provides a comprehensive overview of the principal analytical techniques for characterizing pyrazole compounds, complete with detailed protocols and expert insights into experimental design and data interpretation.

Introduction: The Significance of Pyrazole Characterization

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2][5] Their structural versatility allows for a vast array of substitutions, leading to a diverse spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][6][7] The synthesis of pyrazoles, however, can often result in the formation of regioisomers and other impurities that may have different pharmacological or toxicological profiles.[4][8] Therefore, robust and reliable analytical methods are essential for:

  • Structural Elucidation: Unambiguously determining the chemical structure and stereochemistry of novel pyrazole derivatives.

  • Purity Analysis: Quantifying the main component and identifying any process-related impurities or degradation products.[4]

  • Quality Control: Ensuring batch-to-batch consistency and compliance with regulatory standards.[8]

This document serves as a practical guide for researchers, outlining the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Vis Spectroscopy, and X-ray Crystallography.

Strategic Approach to Pyrazole Characterization

A multi-faceted analytical approach is typically required for the comprehensive characterization of a pyrazole compound. The logical flow of analysis often begins with spectroscopic methods for structural information, followed by chromatographic techniques for separation and purity assessment.

Analytical_Workflow_for_Pyrazole_Characterization General Analytical Workflow for Pyrazole Characterization cluster_0 Initial Characterization cluster_1 Separation & Purity cluster_2 Definitive Structure Synthesis_of_Pyrazole Synthesized Pyrazole Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis_of_Pyrazole->NMR Structural Information MS Mass Spectrometry (EI, ESI) Synthesis_of_Pyrazole->MS Molecular Weight IR_UV FT-IR & UV-Vis Spectroscopy Synthesis_of_Pyrazole->IR_UV Functional Groups HPLC HPLC / UPLC (Purity, Quantification) NMR->HPLC Guide Separation X-ray Single Crystal X-ray Crystallography NMR->X-ray Confirm Structure MS->HPLC Final_Report Comprehensive Characterization Report HPLC->Final_Report Purity & Identity GC GC / GC-MS (Volatile Impurities, Isomers) GC->Final_Report X-ray->Final_Report Absolute Structure

Caption: A strategic workflow for the comprehensive characterization of pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of pyrazole derivatives in solution.[1] ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.[1][9]

Expert Insights:

The chemical shifts of protons on the pyrazole ring are highly informative. For instance, in unsubstituted pyrazole, the protons typically appear in distinct regions of the spectrum.[1] Substituents on the ring will cause predictable shifts in these signals, aiding in the determination of their position. Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity between atoms, especially in complex molecules.[1][10][11]

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole sample.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.[1][11] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire spectra at a proton resonance frequency of approximately 500 MHz.[11]

      • Use a spectral width of around 4750 Hz.[11]

      • Record 32k complex data points.[11]

      • Reference chemical shifts to an internal standard like tetramethylsilane (TMS) at 0 ppm.[11]

    • ¹³C NMR:

      • Use a spectral width of about 32,000 Hz.[11]

      • Record 64k complex data points.[11]

      • Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).[11]

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.

    • Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

    • For complex structures, utilize 2D NMR data (COSY, HSQC, HMBC) to confirm assignments and establish long-range correlations.[10][11]

Proton Typical Chemical Shift (ppm) in CDCl₃ Multiplicity
H-3, H-57.5 - 7.8Doublet or Singlet
H-46.3 - 6.5Triplet or Singlet
N-HVariable, often broadSinglet
Caption: Typical ¹H NMR chemical shift ranges for unsubstituted pyrazole protons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of pyrazole compounds and can provide valuable structural information through the analysis of fragmentation patterns.[9][12] It is a highly sensitive technique, requiring only a small amount of sample.

Expert Insights:

The fragmentation of pyrazoles in the mass spectrometer often follows predictable pathways. Common fragmentation processes include the expulsion of HCN and the loss of N₂ from the molecular ion or protonated molecule.[13][14] The nature and position of substituents can significantly influence these fragmentation patterns, providing clues to the compound's structure.[13][14] For instance, a methyl group on the ring may lead to the loss of a methyl radical.

Protocol: GC-MS for Volatile Pyrazoles
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often suitable for separating pyrazole isomers.[8]

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. This program should be optimized for the specific analytes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

      • Mass Range: Scan from m/z 50 to 500.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare it to known fragmentation pathways for pyrazoles to support the proposed structure.[13][14][15]

    • Use the chromatographic retention time for isomer identification and quantification.[8]

MS_Fragmentation Common MS Fragmentation Pathways of Pyrazole M_plus [M]+• (Molecular Ion) M_minus_H [M-H]+ M_plus->M_minus_H - H• M_minus_HCN [M-HCN]+• M_plus->M_minus_HCN - HCN M_minus_H_minus_N2 [M-H-N₂]+ M_minus_H->M_minus_H_minus_N2 - N₂

Caption: Simplified diagram of key fragmentation pathways for pyrazole in MS.[13][14]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for assessing the purity of pyrazole compounds and for quantifying them in various matrices.[4][16] It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis.

Expert Insights:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for pyrazole analysis.[4][17] The choice of column (e.g., C18), mobile phase composition (typically a mixture of water and acetonitrile or methanol), and detector (UV-Vis or PDA) are critical for achieving good separation and sensitivity.[4][18] Method validation according to ICH guidelines is crucial for use in a regulated environment.[16][18]

Protocol: RP-HPLC for Purity Analysis of 3-Methylpyrazole[4]
  • Materials and Reagents:

    • 3-Methylpyrazole reference standard.

    • Acetonitrile and Methanol (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Phosphoric acid or Formic acid (for MS compatibility).[4]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water.

      • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[4]

    • Sample Solution (0.5 mg/mL): Prepare the analytical sample in the same manner as the standard solution.[4]

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

    • Identify and quantify impurities by comparing their retention times and response factors to those of known standards, if available.

Spectroscopic Methods: FT-IR and UV-Vis

While not as structurally informative as NMR, FT-IR and UV-Vis spectroscopy are quick and valuable techniques for confirming the presence of key functional groups and conjugated systems.[1]

FT-IR Spectroscopy

FT-IR is used to identify functional groups by measuring the absorption of infrared radiation.[1] For pyrazoles, characteristic absorption bands for N-H, C=N, and C=C stretching vibrations can confirm the presence of the pyrazole ring and its substituents.[1]

  • Protocol:

    • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[1]

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

    • Analysis: Identify characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch3100 - 3500 (broad)
C-H Stretch (aromatic)3000 - 3100
C=N Stretch1580 - 1650
C=C Stretch (ring)1400 - 1600
Caption: Typical FT-IR absorption bands for pyrazole derivatives.[19][20][21]
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule.[1][22] The absorption maxima (λmax) can confirm the presence of the pyrazole chromophore and any extended conjugation.[1]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ - 10⁻⁶ M) of the pyrazole in a UV-transparent solvent like ethanol or methanol.[1][23]

    • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[1]

    • Analysis: Identify the λmax and compare it to reference data for similar compounds.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration.[24][25][26] This technique is contingent on the ability to grow a high-quality single crystal of the pyrazole compound.[26]

Expert Insights:

The data obtained from X-ray crystallography provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.[5][25] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the pyrazole compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 172 K) to minimize thermal motion.[5]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using software packages like SHELXT.[5] Refine the structural model to obtain the final atomic coordinates and geometric parameters.

  • Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. The results are often visualized using programs that generate thermal ellipsoid plots.[25][27]

Conclusion

The comprehensive characterization of pyrazole compounds is a critical undertaking in drug discovery and development. A combination of analytical techniques, each providing unique and complementary information, is essential for a thorough understanding of these important molecules. By following the protocols and leveraging the expert insights provided in this guide, researchers can confidently elucidate the structure, assess the purity, and ensure the quality of their pyrazole derivatives.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, particularly enzymes.[3] Pyrazole derivatives are at the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials.[1][4][5] The efficacy of these compounds often stems from their ability to selectively inhibit key enzymes involved in disease pathology.[6]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting enzyme inhibition assays with pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals to establish robust, reproducible, and insightful screening funnels for novel pyrazole-based inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reliable data.

Part 1: Scientific Principles of Enzyme Inhibition with Pyrazole Derivatives

Mechanisms of Enzyme Inhibition

Understanding the mode of action is critical for lead optimization. Enzyme inhibitors are broadly classified based on their interaction with the enzyme.

  • Reversible Inhibition : This occurs when the inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can readily dissociate.

    • Competitive Inhibition : The inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. The Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.

    • Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the Vmax decreases, but the Km remains the same.

    • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. Both Vmax and Km decrease.

    • Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[7]

  • Irreversible Inhibition : The inhibitor typically forms a stable, covalent bond with the enzyme, leading to permanent inactivation.

Key Kinetic Parameters: IC50 and Ki
  • IC50 (Half-maximal inhibitory concentration) : This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[8] It is a functional measure of inhibitor potency but can be influenced by factors like substrate concentration.

  • Ki (Inhibition constant) : This represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of the binding affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors.[8] A lower Ki value indicates a more potent inhibitor.

Structural Features of Pyrazoles and Their Common Enzyme Targets

The versatility of the pyrazole ring allows for substitutions at multiple positions, which dictates the binding affinity and selectivity for specific enzyme targets.[9] The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating interactions with amino acid residues in the enzyme's active site.[9]

Common enzyme families targeted by pyrazole derivatives include:

  • Cyclooxygenases (COX-1 and COX-2) : Key enzymes in the inflammatory pathway.[10][11]

  • Protein Kinases : A large family of enzymes involved in cell signaling, often dysregulated in cancer.[2][12]

  • Xanthine Oxidase : An enzyme involved in purine metabolism, a target for gout treatment.

  • Cytochrome P450 (CYP) enzymes : Involved in the metabolism of various drugs and xenobiotics.[13]

Part 2: General Protocol for Enzyme Inhibition Assays

A robust enzyme inhibition assay begins with careful development and optimization.

Assay Development and Optimization

The goal of assay optimization is to establish conditions that yield a stable and reproducible signal, sensitive to inhibition.

  • Enzyme Concentration : Determine an enzyme concentration that results in a linear reaction rate for the desired assay duration. The signal should be well above the background but low enough to remain in the linear range of product formation (typically <10-20% substrate conversion).[14]

  • Substrate Concentration : For screening competitive inhibitors, the substrate concentration should ideally be at or below its Km value.[14] This ensures that the assay is sensitive to inhibitors that compete with the substrate. The Km should be experimentally determined under the final assay conditions by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[8][14]

  • Buffer Conditions : Optimize pH, ionic strength, and any necessary cofactors or additives (e.g., DTT, BSA) to ensure enzyme stability and optimal activity.[15]

  • Inhibitor and Solvent Tolerance : Ensure the pyrazole derivative is soluble in the final assay buffer. Often, stock solutions are prepared in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls, to avoid affecting enzyme activity.[16]

General Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Enzyme Stock - Substrate Stock - Inhibitor Dilutions - Assay Buffer A1 Dispense Assay Buffer P1->A1 A2 Add Pyrazole Inhibitor (or Vehicle Control) A1->A2 A3 Add Enzyme A2->A3 A4 Pre-incubate Enzyme and Inhibitor A3->A4 A5 Initiate Reaction: Add Substrate A4->A5 A6 Incubate at Optimal Temperature A5->A6 A7 Stop Reaction (if necessary) A6->A7 A8 Read Signal (Absorbance, Fluorescence, etc.) A7->A8 D1 Calculate % Inhibition A8->D1 D2 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D1->D2 D3 Determine IC50 D2->D3

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step General Protocol (96-Well Plate Format)
  • Prepare Pyrazole Inhibitor Plate :

    • Create a serial dilution of the pyrazole derivative in 100% DMSO.

    • In a 96-well plate, dilute these stock solutions into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant in all wells.

  • Prepare Controls :

    • 100% Activity Control (Negative Control) : Contains assay buffer, vehicle (e.g., DMSO), and enzyme.

    • 0% Activity Control (Background Control) : Contains assay buffer, vehicle, and substrate, but no enzyme.

  • Assay Procedure :

    • To the wells of a 96-well plate, add the pyrazole inhibitor dilutions or vehicle control.

    • Add the enzyme solution to all wells except the background control.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.[17]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

Part 3: Specific Assay Protocols

Here are examples of protocols for common enzyme targets of pyrazole derivatives.

Protocol 3.1: COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of cyclooxygenase (COX).

  • Principle : The peroxidase component of COX catalyzes the oxidation of a fluorogenic substrate (e.g., Amplex Red) in the presence of hydrogen peroxide, producing a fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.

  • Materials :

    • Human recombinant COX-1 and COX-2 enzymes

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Fluorogenic substrate (e.g., ADHP)

    • Arachidonic acid (substrate)

    • Pyrazole derivatives and a known COX inhibitor (e.g., Celecoxib)

  • Procedure [10]:

    • In a 96-well black plate, add assay buffer, heme, and the fluorogenic substrate.

    • Add the serially diluted pyrazole derivatives or control inhibitor. Include wells with DMSO as the vehicle control.

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 530/590 nm) kinetically for 10-20 minutes.

Protocol 3.2: Kinase Inhibition Assay (Luminescent)

This protocol uses the ADP-Glo™ Kinase Assay as an example, which quantifies kinase activity by measuring the amount of ADP produced.

  • Principle : After the kinase reaction, an ADP-Glo™ Reagent is added to deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

  • Materials :

    • Kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase Assay Buffer

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Pyrazole derivatives and a known kinase inhibitor (e.g., Staurosporine)

  • Procedure :

    • Set up the kinase reaction in a 96-well white plate by adding assay buffer, ATP, and the kinase-specific substrate.

    • Add the serially diluted pyrazole derivatives or control inhibitor.

    • Add the kinase to initiate the reaction.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Protocol 3.3: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
  • Principle : Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 293 nm.

  • Materials :

    • Xanthine Oxidase (XO)

    • Xanthine

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Pyrazole derivatives and a known XO inhibitor (e.g., Allopurinol)

  • Procedure :

    • In a UV-transparent 96-well plate, add the phosphate buffer and the xanthine solution.

    • Add the serially diluted pyrazole derivatives or control inhibitor.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the xanthine oxidase enzyme solution.

    • Immediately measure the increase in absorbance at 293 nm kinetically for 10-15 minutes.

Part 4: Data Analysis and Interpretation

Calculating Percent Inhibition

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)] * 100

Determining the IC50 Value
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) using software like GraphPad Prism.[18]

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Data Analysis Workflow

G cluster_raw Raw Data Processing cluster_fit Curve Fitting cluster_kinetic Kinetic Analysis (Optional) R1 Raw Signal Data (Absorbance, Fluorescence, etc.) R2 Subtract Background (No Enzyme Control) R1->R2 K1 Measure Reaction Rates at Varying Substrate and Inhibitor Concentrations R1->K1 R3 Calculate % Inhibition vs. No Inhibitor Control R2->R3 F1 Plot % Inhibition vs. log[Inhibitor] R3->F1 F2 Non-linear Regression (Sigmoidal Dose-Response) F1->F2 F3 Determine IC50 F2->F3 K2 Generate Lineweaver-Burk or Dixon Plots K1->K2 K3 Determine Ki and Inhibition Type K2->K3

Caption: Workflow for analyzing enzyme inhibition data.

Determining the Inhibition Constant (Ki) and Mode of Inhibition

To determine the mechanism of inhibition, kinetic studies are performed by measuring the reaction rates at various concentrations of both the substrate and the inhibitor.

  • Graphical Analysis : Methods like the Lineweaver-Burk (double reciprocal) plot or the Dixon plot can be used to visualize the type of inhibition.[7]

    • Lineweaver-Burk Plot : Plots 1/velocity vs. 1/[Substrate]. Competitive inhibitors increase the slope, non-competitive inhibitors increase the y-intercept, and uncompetitive inhibitors result in parallel lines.

  • Cheng-Prusoff Equation : For competitive inhibitors, the Ki can be calculated from the IC50 value if the substrate concentration and the Km are known[8]:

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • [S] is the substrate concentration.

    • Km is the Michaelis-Menten constant.

Data Summary Table
Pyrazole DerivativeTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Compound XCOX-20.150.08Competitive
Compound YKinase Z1.2N/AN/A
Compound ZCOX-15.83.1Competitive

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal Inactive enzyme; Suboptimal reagent concentrations; Incorrect buffer conditions (pH, cofactors).Verify enzyme activity with a positive control. Titrate enzyme and substrate concentrations. Optimize buffer components and pH.[19]
High Background Substrate instability/autohydrolysis; Contaminated reagents.Prepare substrate solution fresh. Run a "no-enzyme" control for every condition. Check for autofluorescence of the pyrazole compound.[19]
Poor Reproducibility (High CV%) Pipetting errors; Inconsistent incubation times; Temperature fluctuations; Inhibitor precipitation.Use calibrated pipettes and prepare master mixes. Ensure consistent timing and temperature control. Check inhibitor solubility in the final assay buffer.[20]
Inhibitor Solubility Issues The hydrophobic nature of many pyrazole derivatives.Prepare high-concentration stock solutions in 100% DMSO. Ensure the final DMSO concentration is low and consistent. Consider using non-ionic detergents like Triton X-100 if compatible with the enzyme.[16][19]
"False Positive" Inhibition Compound interference with the detection method (e.g., light scattering, fluorescence quenching).Run controls without the enzyme to see if the compound affects the signal directly. Use an orthogonal assay with a different detection method to confirm activity.

Conclusion

The evaluation of pyrazole derivatives as enzyme inhibitors is a cornerstone of modern drug discovery. By implementing the systematic and robust protocols outlined in this guide, researchers can ensure the generation of high-fidelity data. Adherence to best practices in assay development, execution, and data analysis is paramount for accurately determining the potency and mechanism of action of novel pyrazole compounds, thereby accelerating their journey from the laboratory to potential clinical applications.

References

Introduction: Charting the Future of Crop Protection through Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of Modern Synthetic Methodologies in the Development of Herbicides and Fungicides

The escalating global demand for food security places immense pressure on modern agriculture to maximize crop yields. Herbicides and fungicides are indispensable tools in this endeavor, safeguarding crops from the devastating impacts of weeds and pathogenic fungi. However, the pervasive challenges of evolving resistance in target organisms, coupled with increasing regulatory scrutiny and environmental concerns, necessitate a paradigm shift in the discovery and development of new agrochemicals.[1] The agrochemical industry is thus moving away from traditional, often serendipitous, discovery methods towards a more rational, design-oriented approach. This guide provides a detailed overview of the application of modern synthetic strategies in the creation of novel herbicides and fungicides, with a focus on providing actionable protocols and insights for researchers in the field.

The narrative of modern agrochemical synthesis is increasingly shaped by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2] This includes the use of safer solvents, catalytic reactions, and atom-economical transformations.[3] Concurrently, the advent of high-throughput screening (HTS) and combinatorial chemistry has revolutionized the discovery pipeline, allowing for the rapid synthesis and evaluation of vast libraries of compounds to identify new active ingredients.[4][5] This guide will delve into specific, field-proven synthetic applications for two major classes of agrochemicals: sulfonylurea herbicides and triazole fungicides, providing detailed experimental protocols and the scientific rationale behind them.

Part I: The Synthesis of Modern Herbicides: A Focus on Sulfonylureas

Sulfonylurea herbicides are a cornerstone of modern weed management due to their remarkable potency at very low application rates, broad-spectrum activity, and excellent crop selectivity.[6][7] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants and microbes but absent in mammals, contributing to their low toxicity to animals.[7][8]

Core Synthetic Strategy: Convergent Synthesis of the Sulfonylurea Bridge

The synthesis of sulfonylureas is typically achieved through a convergent approach, coupling a substituted sulfonamide with a heterocyclic amine via an isocyanate or a related reactive intermediate. This modular strategy allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of sulfonylurea herbicides.

Caption: Generalized synthetic workflow for sulfonylurea herbicides.

Experimental Protocol: Synthesis of a Pyridylsulfonylurea Herbicide

This protocol describes a common method for synthesizing pyridylsulfonylurea derivatives, which are known for their high herbicidal activity.[6]

Step 1: Synthesis of 2-Sulfamoyl-N-substituted Nicotinamide (Key Intermediate) [6]

  • To a solution of 2-chloro-N-substituted nicotinamide (1.0 eq) in a suitable solvent such as DMF, add sodium sulfite (1.2 eq).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into ice water.

  • Acidify with HCl to precipitate the sulfonic acid intermediate. Filter and dry the solid.

  • Treat the sulfonic acid with thionyl chloride (2.0 eq) in the presence of a catalytic amount of DMF at 70 °C for 2 hours to form the sulfonyl chloride.

  • Carefully quench the reaction mixture with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude sulfonyl chloride in THF and add an excess of aqueous ammonia solution dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the THF under reduced pressure and extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the 2-sulfamoyl-N-substituted nicotinamide.

Step 2: Coupling with a Heterocyclic Amine [8]

  • In a dry flask under a nitrogen atmosphere, dissolve the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq) in anhydrous acetonitrile.

  • Add phenyl chloroformate (1.1 eq) and a non-nucleophilic base such as pyridine (1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours to form the phenyl carbamate intermediate.

  • To this mixture, add the 2-sulfamoyl-N-substituted nicotinamide (1.0 eq) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final sulfonylurea herbicide.

Data Presentation: Synthesis of Sulfonylurea Analogs
Compound IDR Group (on Nicotinamide)HeterocycleYield (%)Purity (HPLC)
SU-01-CH₃4,6-dimethoxypyrimidine78>98%
SU-02-C₂H₅4,6-dimethoxypyrimidine75>98%
SU-03-CH₃4-methyl-6-methoxytriazine72>97%
SU-04-C₂H₅4-methyl-6-methoxytriazine68>97%

Part II: The Synthesis of Modern Fungicides: The Versatility of Triazoles

Triazole fungicides are a dominant class of agricultural fungicides due to their broad-spectrum activity, systemic properties, and excellent protective and curative effects.[9] Their primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[9]

Synthetic Strategies: From Classical N-alkylation to Click Chemistry

The traditional synthesis of 1,2,4-triazole fungicides often involves the N-alkylation of the triazole ring with an appropriate electrophile.[9] However, modern synthetic chemistry offers more elegant and efficient solutions. "Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful tool for the synthesis of 1,2,3-triazole derivatives through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[10][11] This reaction is highly efficient, regioselective, and can be performed under mild, often aqueous, conditions, aligning well with the principles of green chemistry.[12][13]

The diagram below illustrates the CuAAC click chemistry approach for synthesizing novel triazole fungicides.

cluster_1 Click Reaction A Functionalized Alkyne D 1,2,3-Triazole Product A->D CuAAC B Functionalized Azide B->D C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) C->D A Compound Library Synthesis (e.g., Sulfonylureas, Triazoles) C High-Throughput Screening (HTS) (Robotics, Miniaturized Assays) A->C B Assay Development (In vitro enzyme or In vivo whole organism) B->C D Primary Hit Identification C->D E Hit Confirmation & Dose-Response D->E F Lead Optimization (SAR Studies) E->F G Candidate Compound F->G

References

The Pyrazole Scaffold: A Comprehensive Guide to Developing Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its role in the development of a multitude of therapeutic agents.[3] A testament to its significance is the growing number of pyrazole-containing drugs approved by the FDA, including the anti-inflammatory celecoxib, the antipsychotic CDPPB, and a range of kinase inhibitors for cancer therapy like Crizotinib and Ruxolitinib.[1][4][5] The unique physicochemical properties of the pyrazole core contribute to favorable pharmacokinetic profiles, making it an attractive starting point for drug design.[6] This guide provides an in-depth exploration of the strategies and protocols for developing novel therapeutics based on pyrazole derivatives, tailored for researchers, scientists, and drug development professionals.

Chapter 1: Strategic Synthesis of Pyrazole Derivatives

The foundation of any drug discovery program lies in the efficient and diverse synthesis of the core scaffold. For pyrazoles, several robust methods are employed, each with distinct advantages.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported in 1883, the Knorr synthesis remains a cornerstone for preparing substituted pyrazoles.[7] This acid-catalyzed cyclocondensation reaction involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] The choice of an unsymmetrical 1,3-dicarbonyl can lead to regioisomeric products, a factor that must be considered in the synthetic design.[7]

Protocol 1.1: Knorr Synthesis of a Phenyl-Substituted Pyrazolone [9]

  • Materials: Ethyl benzoylacetate, hydrazine hydrate, 1-propanol, glacial acetic acid, water, ethyl acetate, hexane.

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

    • Heat the mixture to approximately 100°C with stirring for 1 hour.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring.

    • Allow the mixture to cool slowly to facilitate precipitation.

    • Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and air dry.

    • The pure pyrazolone can be obtained by recrystallization from ethanol.[10]

Multi-Component Reactions (MCRs): An Efficient and Green Alternative

MCRs offer a streamlined approach to synthesizing complex molecules in a single step, aligning with the principles of green chemistry by maximizing atom economy and reducing waste.[4] For pyrazole synthesis, MCRs typically involve the one-pot condensation of three or more starting materials, such as an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.[4][11]

Protocol 1.2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative [4]

  • Materials: Aromatic aldehyde (e.g., benzaldehyde), malononitrile, ethyl acetoacetate, phenylhydrazine, ethanol, and a catalyst (e.g., piperidine).

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature. The reaction time can range from 20 minutes to several hours.

    • Monitor the reaction's progress by TLC.

    • The solid product that precipitates is collected by filtration.

    • Wash the collected solid with cold ethanol and further purify by recrystallization from ethanol.

Purification of Pyrazole Derivatives

Purification is a critical step to ensure the quality of the synthesized compounds. Common methods include recrystallization and column chromatography.[12][13] An alternative method involves the formation of acid addition salts, which can then be crystallized.[12]

Protocol 1.3: General Purification by Acid Salt Crystallization [12]

  • Dissolve the crude pyrazole derivative in a suitable organic solvent (e.g., acetone, ethanol).

  • Add at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid).

  • The resulting acid addition salt will precipitate out of the solution.

  • Collect the salt by filtration and wash with a small amount of cold solvent.

  • The pure pyrazole can be regenerated by neutralizing the salt with a base.

Chapter 2: From Synthesis to Screening: Identifying Bioactive Hits

Once a library of pyrazole derivatives has been synthesized, the next crucial step is to identify compounds with the desired biological activity. This is typically achieved through a combination of in vitro and in vivo screening assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic anticancer agents.[6][14][15]

Protocol 2.1: MTT Assay for Anticancer Screening [6]

  • Materials: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well microplates, pyrazole derivatives, DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere for 24 hours.

    • Prepare serial dilutions of the pyrazole compounds in the culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Target-Based Screening: Kinase Inhibition Assays

Many pyrazole-based drugs function as kinase inhibitors.[1] Therefore, direct enzymatic assays are essential for identifying compounds that modulate the activity of specific kinases.

Protocol 2.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [16]

  • Materials: Purified kinase, substrate (protein or peptide), ATP, pyrazole derivatives, ADP-Glo™ Kinase Assay kit (Promega), 384-well plates.

  • Procedure:

    • In a 384-well plate, set up the kinase reaction in the appropriate kinase buffer containing the purified kinase, substrate, and ATP.

    • Add the pyrazole compounds at various concentrations.

    • Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

In Vivo Evaluation of Anti-Inflammatory Activity

For compounds designed as anti-inflammatory agents, in vivo models are crucial for assessing efficacy. The carrageenan-induced rat paw edema model is a widely used and well-established acute inflammation model.[17][18]

Protocol 2.3: Carrageenan-Induced Rat Paw Edema [18]

  • Materials: Wistar rats, carrageenan solution (1% in saline), pyrazole derivatives, vehicle (e.g., 0.5% carboxymethyl cellulose), plethysmometer.

  • Procedure:

    • Administer the pyrazole compound or vehicle to the rats (e.g., orally or intraperitoneally).

    • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each compound compared to the vehicle-treated group.

Chapter 3: Lead Optimization and Preclinical Development

Following the identification of initial "hit" compounds, the lead optimization phase aims to improve their potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying the substituents on the pyrazole core, researchers can identify key structural features required for optimal activity.[19] This iterative process of design, synthesis, and testing guides the development of more potent and selective compounds.

Physicochemical Profiling

The physicochemical properties of a drug candidate, such as solubility, lipophilicity (LogP/LogD), and pKa, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[20][21][22] Early assessment of these properties is essential to avoid late-stage attrition in drug development.[20]

Table 1: Key Physicochemical Properties and their Importance

PropertyImportance
Aqueous Solubility Crucial for oral absorption and formulation development.[23]
Lipophilicity (LogP/LogD) Affects membrane permeability, protein binding, and metabolism.[23]
pKa Determines the ionization state of a compound at physiological pH, which influences solubility and permeability.[22]
Molecular Weight A key parameter in Lipinski's "Rule of Five" for predicting drug-likeness.
Polar Surface Area (PSA) Influences membrane permeability and blood-brain barrier penetration.[22]
In Vivo Efficacy and Safety Assessment

Promising lead compounds are further evaluated in more complex in vivo models to assess their therapeutic efficacy and potential toxicity. For anticancer agents, this may involve xenograft models where human tumors are grown in immunocompromised mice.[2] For anti-inflammatory drugs, chronic inflammation models like the cotton pellet-induced granuloma assay can be used.[18][24]

Visualizing the Path to Discovery

To better illustrate the intricate processes involved in developing pyrazole-based therapeutics, the following diagrams provide a visual representation of key workflows and pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Hit ID cluster_optimization Lead Optimization synthesis Pyrazole Synthesis (Knorr, MCRs) purification Purification (Recrystallization, Chromatography) synthesis->purification in_vitro In Vitro Assays (MTT, Kinase) purification->in_vitro in_vivo_screening In Vivo Screening (Paw Edema) in_vitro->in_vivo_screening sar SAR Studies in_vivo_screening->sar physchem Physicochemical Profiling sar->physchem in_vivo_efficacy In Vivo Efficacy & Safety physchem->in_vivo_efficacy in_vivo_efficacy->sar preclinical Preclinical Development in_vivo_efficacy->preclinical Candidate Selection

Caption: A generalized workflow for the development of pyrazole-based therapeutic agents.

knorr_mechanism start 1,3-Dicarbonyl + Hydrazine intermediate1 Hydrazone Intermediate Ketone reacts with one nitrogen start->intermediate1 Condensation intermediate2 Cyclic Intermediate Intramolecular attack by the second nitrogen intermediate1->intermediate2 Cyclization product Pyrazole intermediate2->product Dehydration (-H2O)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion: The Future of Pyrazole-Based Therapeutics

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[5][19] Its synthetic tractability, coupled with its proven success in a diverse range of therapeutic areas, ensures its continued prominence in medicinal chemistry. By leveraging a strategic combination of classical and modern synthetic techniques, robust screening platforms, and rational drug design principles, researchers can continue to unlock the full therapeutic potential of this remarkable heterocycle. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists dedicated to advancing the development of the next generation of pyrazole-based medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 218631-44-8)[1]. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The core of this synthesis is the well-established Knorr pyrazole synthesis, a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate.[2][3] The general pathway involves reacting a β-ketoester with (4-methoxyphenyl)hydrazine to form the pyrazole ring with an ester at the 5-position, which is then saponified to yield the final carboxylic acid.

This guide is structured into a troubleshooting section for when experiments deviate from expectations and a comprehensive FAQ section for proactive experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We diagnose potential causes and provide actionable solutions based on established chemical principles.

Problem 1: Low or No Yield in Step 1 (Cyclocondensation Reaction)

You've reacted your β-ketoester (e.g., ethyl 2,4-dioxovalerate) with (4-methoxyphenyl)hydrazine, but TLC analysis shows mostly starting material or a complex mixture with very little of the desired pyrazole ester.

Potential Causes & Solutions

Potential Cause Scientific Explanation & Recommended Action
Poor Reagent Quality (4-methoxyphenyl)hydrazine, particularly as the free base, is susceptible to oxidation. Degraded hydrazine is a common cause of reaction failure. Solution: Use freshly opened (4-methoxyphenyl)hydrazine hydrochloride. The hydrochloride salt is significantly more stable. When using the salt, an equivalent of a mild base (e.g., sodium acetate) is often added to liberate the free hydrazine in situ.
Incorrect pH / Lack of Catalyst The cyclocondensation reaction is often catalyzed by acid.[4] The reaction involves nucleophilic attack followed by dehydration, steps which are accelerated at an optimal pH. Too much acid can fully protonate the hydrazine, rendering it non-nucleophilic. Solution: The reaction is typically performed in a protic solvent like ethanol or glacial acetic acid, which can act as both solvent and catalyst. If using an aprotic solvent, add a catalytic amount of a strong acid like HCl or H₂SO₄. A patent suggests reacting 1,3-dicarbonyl compounds with hydrazines at a pH between 0 and 6.9 for optimal results.[4]
Regioisomer Formation When using an unsymmetrical 1,3-dicarbonyl compound like ethyl acetoacetate, two different regioisomers can form.[5][6] The nucleophilic attack can occur at either carbonyl group, leading to a mixture of pyrazole products and reducing the yield of the desired isomer. Solution: To ensure the formation of the 5-carboxylic acid derivative, the starting material must be chosen carefully. Using diethyl oxalate and a ketone to generate the 2,4-diketoester in situ provides better regiocontrol for the synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylates, a principle that can be adapted here.[3][7]
Suboptimal Reaction Conditions The reaction may be too slow at room temperature, or side reactions may occur at excessively high temperatures. Solution: Refluxing in ethanol or acetic acid is a standard condition. Monitor the reaction progress using TLC. If the reaction is sluggish, consider microwave irradiation, which has been shown to accelerate pyrazole synthesis significantly.[8]
Problem 2: Difficulty with Hydrolysis of the Pyrazole Ester (Step 2)

The pyrazole ester was successfully synthesized, but the subsequent saponification to the carboxylic acid is either incomplete or results in a low yield of the final product.

Potential Causes & Solutions

Potential Cause Scientific Explanation & Recommended Action
Incomplete Hydrolysis Steric hindrance around the ester group or insufficient base can lead to an incomplete reaction. Solution: Use a stoichiometric excess of a strong base like NaOH or KOH (typically 2-3 equivalents). Use a co-solvent system like Ethanol/Water or THF/Water to ensure solubility of both the ester and the hydroxide. Heat the reaction to reflux and monitor by TLC until the starting ester spot has completely disappeared. Alkaline hydrolysis is a standard method for converting pyrazole esters to their corresponding acids.[9]
Product Degradation The pyrazole ring is generally stable, but prolonged exposure to harsh basic conditions at high temperatures could potentially lead to degradation, although this is less common. Solution: Avoid unnecessarily long reaction times. Once TLC confirms the reaction is complete, proceed with the workup immediately.
Product Loss During Workup The carboxylic acid product is precipitated by acidifying the reaction mixture. If the pH is not carefully controlled, the product may not fully precipitate, or it may even redissolve if the solution becomes too acidic. The product may also form a fine precipitate that is difficult to filter. Solution: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a mineral acid (e.g., 2M HCl) dropwise with vigorous stirring. Monitor the pH with pH paper, aiming for a final pH of ~2-3. Allow the mixture to stir in the cold for 30-60 minutes to maximize precipitation before filtering.
Problem 3: Product is Impure After Final Precipitation

You have isolated a solid, but NMR or LC-MS analysis shows significant impurities.

Potential Causes & Solutions

Potential Cause Scientific Explanation & Recommended Action
Trapped Starting Materials or Byproducts Impurities from the cyclocondensation step (e.g., the wrong regioisomer) or unreacted ester can co-precipitate with the final product. Solution: Purification is necessary. Recrystallization is the most effective method for crystalline solids. Good solvent systems to try include ethanol, aqueous ethanol, or toluene/heptane mixtures.[10]
Inorganic Salts Salts (e.g., NaCl from neutralization) can be trapped in the precipitate if not washed properly. Solution: Wash the filtered solid thoroughly with cold deionized water to remove any water-soluble inorganic impurities. Ensure the final washings are neutral.
Alternative Purification Strategy For stubborn impurities, an acid-base extraction can be highly effective. Solution: Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaHCO₃). Wash this aqueous solution with an organic solvent like ethyl acetate or diethyl ether to remove neutral organic impurities. Then, re-precipitate the pure carboxylic acid by acidifying the aqueous layer with cold 2M HCl.[10]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme and mechanism for this synthesis?

The synthesis proceeds via two main steps: cyclocondensation followed by hydrolysis.

Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) This step involves the reaction of a 1,3-dicarbonyl equivalent, such as ethyl 2,4-dioxovalerate, with (4-methoxyphenyl)hydrazine.

Step 2: Saponification The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid.

The mechanism for the Knorr synthesis involves initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification cluster_2 Step 3: Purification reagents1 Ethyl 2,4-dioxovalerate + (4-methoxyphenyl)hydrazine conditions1 Solvent: Ethanol or Acetic Acid Catalyst: Acid (optional) Heat (Reflux) reagents1->conditions1 React under product1 Ethyl 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylate conditions1->product1 To yield reagents2 Pyrazole Ester Intermediate product1->reagents2 Proceed to conditions2 1. Base: NaOH or KOH in EtOH/H₂O, Reflux 2. Acid: HCl or H₂SO₄ to pH ~2-3 reagents2->conditions2 Hydrolyze with product2 Crude 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid conditions2->product2 To yield crude Crude Carboxylic Acid product2->crude Proceed to purification Recrystallization (e.g., from aq. Ethanol) or Acid-Base Extraction crude->purification Purify via final_product Pure Final Product purification->final_product To obtain

Caption: Overall workflow for the synthesis of the target molecule.

Q2: What are the critical parameters to control for a high-yield reaction?
  • Reagent Purity: As mentioned, the stability of the hydrazine is paramount. Use high-purity hydrochloride salt.

  • Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the hydrazine to ensure the complete consumption of the more valuable dicarbonyl starting material.

  • Temperature Control: For the cyclocondensation, reflux is generally optimal. For the hydrolysis, reflux ensures the reaction goes to completion, but the subsequent acidification and precipitation should be done in an ice bath to maximize recovery and minimize the solubility of the product.

  • pH Management: Acid catalysis is key for the first step. For the workup of the second step, careful acidification is crucial for precipitating the product effectively.

Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting materials, ester intermediate, and final acid product should all have distinct Rf values. The carboxylic acid will often streak on silica gel; adding a small amount of acetic acid (~1%) to the mobile phase can improve the spot shape.

  • Product Characterization:

    • ¹H and ¹³C NMR: To confirm the structure, verify the correct regioisomer was formed, and assess purity.

    • LC-MS: To confirm the molecular weight of the product and assess its purity.

    • Melting Point: A sharp melting point is a good indicator of high purity.

    • FT-IR: To confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Q4: Can you provide a detailed experimental protocol?

This is a representative protocol synthesized from common procedures for Knorr pyrazole synthesis and ester hydrolysis.[5][9][11] Note: This protocol should be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq).

  • Add ethanol (approx. 5-10 mL per gram of ketoester).

  • Add (4-methoxyphenyl)hydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ester, which can be used directly in the next step or purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the crude pyrazole ester from Step 1 in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Add sodium hydroxide (2.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until all the starting ester is consumed.

  • Cool the reaction vessel in an ice bath.

  • Slowly acidify the solution to pH 2-3 by adding 2M HCl dropwise with vigorous stirring. A precipitate should form.

  • Continue stirring the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the washings are neutral.

  • Dry the solid product under vacuum to a constant weight.

  • If necessary, recrystallize the solid from a suitable solvent like aqueous ethanol.

G cluster_troubleshooting Troubleshooting Logic for Low Yield cluster_yes cluster_no start Low Yield Observed check_tlc Analyze reaction mixture by TLC. Is starting material present? start->check_tlc cause1 Potential Causes: - Insufficient reaction time - Temperature too low - Poor catalyst activity - Degraded reagents check_tlc->cause1 Yes cause2 Potential Causes: - Wrong regioisomer formed - Side reactions - Product degradation check_tlc->cause2 No solution1 Solutions: - Increase reaction time - Increase temperature/reflux - Check catalyst/pH - Use fresh reagents solution2 Solutions: - Re-evaluate starting materials for regioselectivity - Optimize temperature - Isolate and characterize byproducts

Caption: A troubleshooting decision tree for diagnosing low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3][4][5][6] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Foundational Principles of Pyrazole Synthesis

The most prevalent and robust method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[1][7][8][9][10][11][12] Variations of this approach, such as the Paal-Knorr synthesis, expand the toolkit for chemists.[13][14] Understanding the underlying mechanism is crucial for troubleshooting and optimization.

The reaction proceeds through the initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[9][11] The regiochemical outcome of the reaction, particularly with unsymmetrical 1,3-dicarbonyls, is a key consideration and a common challenge.[1][7][15][16]

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your pyrazole synthesis experiments.

Issue 1: Low or No Product Yield

Q: My reaction is not yielding the expected pyrazole product, or the yield is significantly lower than anticipated. What are the potential causes and how can I address them?

A: Low or no product yield is a multifaceted problem that can stem from several factors, ranging from reactant stability to suboptimal reaction conditions.

  • Sub-optimal Reaction Conditions: The classic Knorr and Paal-Knorr syntheses often require heat and acidic or basic catalysis to proceed efficiently.[8][9][17] Insufficient temperature or incorrect pH can lead to a sluggish or stalled reaction.[18]

    • Solution: Systematically screen reaction temperatures. While refluxing in a suitable solvent is common, some reactions may benefit from lower or higher temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[18]

  • Inappropriate Catalyst: The choice and concentration of the catalyst are critical. While acid catalysis is common, excessively strong acids can promote the formation of furan byproducts, especially in Paal-Knorr type syntheses.[13][18] Conversely, some reactions may require a specific catalyst to proceed.

    • Solution: If using an acid catalyst, consider switching to a milder one, such as acetic acid or ammonium chloride.[17] In some cases, a Lewis acid catalyst like zinc oxide (ZnO) or copper triflate can significantly improve yields.[1][7][19]

  • Poorly Reactive Starting Materials: Hydrazines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[18] Similarly, sterically hindered 1,3-dicarbonyl compounds can impede the reaction.

    • Solution: For less reactive hydrazines, consider increasing the reaction temperature or using a more activating catalyst. In some cases, in situ generation of the hydrazine from a more stable precursor, such as a hydrazone or a Boc-protected hydrazine, can be a viable strategy.[20]

  • Decomposition of Starting Materials or Product: The 1,3-dicarbonyl starting material or the final pyrazole product may be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases.

    • Solution: Lower the reaction temperature and use milder catalytic conditions. If the product is known to be unstable, minimizing the reaction time is crucial. Work-up the reaction as soon as TLC indicates complete consumption of the starting material.

Issue 2: Formation of Regioisomers

Q: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole regioisomers. How can I control the regioselectivity of the reaction?

A: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[1][7][16][21] The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions.

  • Understanding the Selectivity: The more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl.[15]

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. Polar protic solvents like ethanol can lead to mixtures of isomers, while dipolar aprotic solvents such as DMF or NMP have been shown to favor the formation of a single regioisomer in certain cases.[7] Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also significantly enhance regioselectivity.[15]

  • Catalyst Control: The catalyst can influence which carbonyl group is activated for nucleophilic attack. Experimenting with different acid or base catalysts, or even metal catalysts, can alter the isomeric ratio.

  • Temperature Optimization: Reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution.

Table 1: Solvent Effects on Regioselectivity in Pyrazole Synthesis [15]

SolventDielectric Constant (ε)Regioisomeric Ratio (approx.)
Ethanol24.5Often yields mixtures
DMF36.7Can favor a single isomer
TFE8.5Improved selectivity
HFIP16.7High selectivity often observed
Issue 3: Byproduct Formation and Purification Challenges

Q: My reaction mixture is a dark, tarry material, and I am having difficulty purifying the desired pyrazole. What are the likely byproducts, and how can I minimize their formation and improve purification?

A: The formation of dark, polymeric materials and other byproducts is often a sign of side reactions or product degradation.[18]

  • Common Byproducts:

    • Furan Derivatives: In acid-catalyzed reactions of 1,4-dicarbonyls (Paal-Knorr), self-condensation of the dicarbonyl can lead to furan byproducts.[18] This is more prevalent at low pH (<3).

    • Pyrazolines: Incomplete aromatization can result in the formation of pyrazoline intermediates.[21]

    • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, leading to yellow or red reaction mixtures.[21]

  • Minimizing Byproduct Formation:

    • Control pH: For Paal-Knorr type syntheses, maintaining a pH above 3 can minimize furan formation.[18]

    • Optimize Temperature: Excessively high temperatures can lead to polymerization and degradation.[18]

    • Inert Atmosphere: If your starting materials or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purification Strategies:

    • Crystallization: If the pyrazole product is a solid, crystallization is often the most effective purification method. Screening different solvent systems is recommended.

    • Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a salt. This allows for their extraction into an aqueous layer, separating them from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Chromatography: Column chromatography on silica gel or alumina is a standard method for purifying pyrazoles. A range of solvent systems, from non-polar (e.g., hexanes/ethyl acetate) to more polar, should be explored.

III. Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. Optimization of specific parameters will be necessary for individual substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base (e.g., sodium acetate) may be required to liberate the free hydrazine.

  • Catalyst Addition (if necessary): If required, add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by crystallization, extraction, or chromatography.

IV. Frequently Asked Questions (FAQs)

Q1: What is the difference between the Knorr and Paal-Knorr pyrazole syntheses?

A1: The Knorr pyrazole synthesis specifically refers to the reaction of a 1,3-dicarbonyl compound with a hydrazine to form a pyrazole.[8][9][10] The Paal-Knorr synthesis is a broader term that encompasses the synthesis of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[13][14] The synthesis of pyrazoles from 1,3-dicarbonyls can be considered a specific application of the principles underlying the Paal-Knorr reaction.

Q2: Can I use hydrazine hydrate directly, or should I use a salt?

A2: Hydrazine hydrate can be used directly in many pyrazole syntheses.[22] However, it is a highly reactive and toxic substance that should be handled with care.[11] Using a more stable salt, such as hydrazine hydrochloride or sulfate, can be a safer alternative. In such cases, a base is typically added to the reaction mixture to generate the free hydrazine in situ.

Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, there is growing interest in developing greener synthetic routes for pyrazoles. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of eco-friendly catalysts like nano-ZnO or ammonium chloride.[5][7][17][23] Microwave-assisted synthesis has also been shown to reduce reaction times and solvent usage.[3][19]

Q4: How can I synthesize pyrazoles with specific substituents at the N-1 position?

A4: To introduce a specific substituent at the N-1 position, you would use a substituted hydrazine (R-NHNH2). For example, to synthesize an N-phenylpyrazole, you would use phenylhydrazine.[7] If the desired substituted hydrazine is not commercially available, it may need to be synthesized separately or generated in situ.[20]

V. Visualizing the Workflow

Troubleshooting Logic for Low Pyrazole Yield

Troubleshooting_Low_Yield start Low or No Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Starting Materials start->check_reagents check_product Evaluate Product Stability start->check_product optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Screen Catalysts check_conditions->optimize_catalyst increase_time Increase Reaction Time check_conditions->increase_time check_purity Verify Reagent Purity check_reagents->check_purity change_hydrazine Use More Reactive Hydrazine Derivative check_reagents->change_hydrazine milder_conditions Employ Milder Conditions check_product->milder_conditions success Improved Yield optimize_temp->success optimize_catalyst->success increase_time->success change_hydrazine->success milder_conditions->success

Caption: A decision tree for troubleshooting low-yield pyrazole synthesis.

VI. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. --INVALID-LINK--

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. --INVALID-LINK--

  • Knorr pyrazole synthesis. Name-Reaction.com. --INVALID-LINK--

  • Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. --INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. --INVALID-LINK--

  • Process for the purification of pyrazoles. Google Patents. --INVALID-LINK--

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. --INVALID-LINK--

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. --INVALID-LINK--

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. --INVALID-LINK--

  • Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. --INVALID-LINK--

  • synthesis of pyrazoles. YouTube. --INVALID-LINK--

  • Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. --INVALID-LINK--

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. --INVALID-LINK--

  • Method for purifying pyrazoles. Google Patents. --INVALID-LINK--

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. --INVALID-LINK--

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. --INVALID-LINK--

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. --INVALID-LINK--

  • Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Benchchem. --INVALID-LINK--

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. --INVALID-LINK--

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. --INVALID-LINK--

  • SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. IRJMETS. --INVALID-LINK--

  • Synthesis of pyrazole under solvent free condition. ResearchGate. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--

  • Pyrazoles. ResearchGate. --INVALID-LINK--

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. --INVALID-LINK--

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. --INVALID-LINK--

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. --INVALID-LINK--

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. --INVALID-LINK--

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Paal-Knorr Synthesis. Alfa Chemistry. --INVALID-LINK--

  • Identifying and removing byproducts in pyrazole synthesis. Benchchem. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--

  • Knorr Pyrazole Synthesis. Chem Help ASAP. --INVALID-LINK--

References

stability testing of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting the stability testing of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This document synthesizes established principles of stability testing with insights into the specific chemical liabilities of the pyrazole and aromatic carboxylic acid moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated degradation pathways for this compound under stress conditions?

A1: Based on the structure, the primary degradation pathways are likely to involve hydrolysis of the carboxylic acid, oxidative cleavage of the pyrazole ring, and potentially photolytic degradation. The pyrazole ring itself is generally stable to oxidation and reduction, but the side chains and the overall electronic nature of the molecule can influence its reactivity[1][2]. Aromatic carboxylic acids can undergo decarboxylation under thermal stress[3].

Q2: What are the recommended stress conditions for conducting forced degradation studies on this compound?

A2: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[4][5]. We recommend a systematic approach covering hydrolytic, oxidative, photolytic, and thermal stress conditions. For detailed parameters, please refer to the "Experimental Protocols" section of this guide.

Q3: How should I select an appropriate analytical method to monitor the stability of this compound?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products[6][7][8]. The method must be validated to ensure it is specific, accurate, precise, and linear for the parent drug and its potential degradants.

Q4: What are some common pitfalls to avoid during the stability testing of pyrazole derivatives?

A4: Common issues include incomplete degradation, leading to a failure to identify all potential degradants, or excessive degradation, which can complicate the analysis. It is also important to consider the potential for the pyrazole ring to interact with metal ions, which could catalyze degradation. Careful selection of buffers and glassware is recommended. Additionally, some pyrazole derivatives can exhibit tautomerism, which might present as multiple peaks in the chromatogram but does not represent degradation[9][10].

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis Following Thermal Stress

  • Symptom: Multiple new peaks are observed in the chromatogram after subjecting the compound to dry heat.

  • Possible Cause & Explanation:

    • Decarboxylation: Aromatic carboxylic acids can lose CO2 at elevated temperatures, leading to the formation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole. This would appear as a new, less polar peak in a reversed-phase HPLC method.

    • Other Thermal Rearrangements: While less common for this structure, high temperatures can sometimes induce molecular rearrangements.

  • Troubleshooting Steps:

    • Characterize the Degradant: Use LC-MS to determine the molecular weight of the new peak. A loss of 44 Da would strongly suggest decarboxylation.

    • Confirm Identity: If possible, synthesize the suspected decarboxylated product and compare its retention time with the observed degradant peak.

    • Optimize Thermal Stress Conditions: Reduce the temperature or duration of the thermal stress to achieve a target degradation of 5-20% to simplify the degradation profile[8].

Issue 2: Poor Mass Balance in Photostability Studies

  • Symptom: The sum of the parent compound and all observed degradation products is significantly less than 100% after exposure to light.

  • Possible Cause & Explanation:

    • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength used in the HPLC method.

    • Formation of Volatile Degradants: Small molecule fragments resulting from ring cleavage might be volatile and thus not detected by HPLC.

    • Adsorption of Degradants: Highly polar or charged degradation products might irreversibly adsorb to the HPLC column or vials.

  • Troubleshooting Steps:

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This will allow you to examine the entire UV spectrum for each peak and potentially identify degradants with different absorption maxima.

    • Employ a Universal Detector: Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to detect compounds with poor or no UV absorbance.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry.

    • Vary HPLC Conditions: Modify the mobile phase pH or organic solvent to ensure all potential degradants are eluting from the column.

Issue 3: Inconsistent Results in Hydrolytic Stability Studies

  • Symptom: High variability in the extent of degradation is observed between replicate experiments under acidic or basic conditions.

  • Possible Cause & Explanation:

    • Inadequate pH Control: The pH of the solution may be drifting during the experiment, especially if the buffer capacity is insufficient.

    • Heterogeneous Reaction: If the compound has low solubility in the aqueous medium, the degradation may be occurring at the solid-liquid interface, leading to inconsistent results.

    • Oxygen Sensitivity: The presence of dissolved oxygen can lead to oxidative degradation, which may not be controlled between experiments.

  • Troubleshooting Steps:

    • Use Appropriate Buffers: Ensure the use of buffers with adequate capacity at the target pH.

    • Increase Solubility: Consider adding a co-solvent (e.g., acetonitrile or methanol) to ensure the compound is fully dissolved. However, be mindful that the co-solvent can affect the rate of hydrolysis.

    • De-gas Solvents: If oxidation is suspected, de-gas the hydrolytic media by sparging with nitrogen or argon before and during the experiment.

    • Control Temperature Precisely: Use a calibrated, temperature-controlled water bath or incubator to maintain a constant temperature throughout the study.

Experimental Protocols & Data Presentation

Forced Degradation Experimental Workflow

The following diagram outlines a systematic approach to forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid State) (e.g., 80°C) Prep->Thermal Photo Photolytic (Solid & Solution) (ICH Q1B Guidelines) Prep->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/DAD Dilute->HPLC LCMS Characterize Degradants by LC-MS HPLC->LCMS If degradants > threshold Report Report % Degradation, Peak Purity, and Mass Balance HPLC->Report LCMS->Report

Caption: A typical workflow for conducting forced degradation studies.

Recommended Forced Degradation Conditions

The following table summarizes the recommended starting conditions for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8][11].

Stress ConditionReagent/ParameterTemperatureDurationRemarks
Acid Hydrolysis 0.1 N HCl60°C24 - 48 hoursNeutralize sample before HPLC analysis.
Base Hydrolysis 0.1 N NaOH60°C2 - 8 hoursHydrolysis of the carboxylic acid may be faster under basic conditions. Neutralize sample before HPLC analysis.
Oxidative 3% H₂O₂Room Temp24 hoursProtect from light to avoid photolytic degradation.
Thermal (Solid) Dry Heat80°C48 hoursMonitor for physical changes (e.g., melting, color change).
Photolytic ICH Q1B Option 2Room TempAs per ICH Q1BExpose solid and solution samples to NLT 1.2 million lux hours and NLT 200 watt hours/m². Use a dark control.[12][13][14][15][16]
Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for the target molecule.

Degradation_Pathways Parent 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Decarboxylated 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole (Thermal Stress) Parent->Decarboxylated Heat, -CO2 Hydrolyzed Potential Ring-Opened Products (Acid/Base Hydrolysis) Parent->Hydrolyzed H+/OH-, H2O Oxidized Oxidized Pyrazole Derivatives (Oxidative Stress) Parent->Oxidized [O] Photodegradants Various Photodegradants (Photolytic Stress) Parent->Photodegradants

Caption: Predicted degradation pathways for the target molecule.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for pyrazole synthesis. The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient and clean synthesis a critical task for researchers.[1] However, the very reactivity that makes its synthesis accessible—often via the classical Knorr condensation of a 1,3-dicarbonyl with a hydrazine—is also a source of common impurities that can complicate downstream applications and purification.[2][3][4]

This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the lab. We will delve into the mechanistic origins of these impurities and provide field-proven protocols to mitigate them, ensuring your synthesis is both successful and reproducible.

Troubleshooting Guide: Common Impurities & Solutions

Issue 1: My synthesis with an unsymmetrical 1,3-diketone produced a mixture of products that are very difficult to separate. What is happening and how can I fix it?

Answer: You are encountering the most common challenge in pyrazole synthesis: the formation of regioisomers.[5] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different reaction pathways and, ultimately, two isomeric pyrazole products which often have very similar physical properties, making chromatographic separation challenging.[2][5]

The outcome is governed by a delicate balance of steric and electronic factors of both reactants.[1][2] The more electrophilic carbonyl carbon is typically attacked preferentially by the more nucleophilic nitrogen of the hydrazine.

Causality & Solution Workflow:

The key to controlling regioselectivity is to manipulate the reaction conditions to favor one pathway decisively over the other. The solvent choice has been identified as a particularly powerful tool.[6][7]

Regioisomer_Formation cluster_start Reactants cluster_products Products R1_CO Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 R1_CO->Attack_C1 Attack_C2 Attack at Carbonyl 2 R1_CO->Attack_C2 R_NHNH2 Substituted Hydrazine R_NHNH2->Attack_C1 R_NHNH2->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Cyclize_A Cyclization & Aromatization Intermediate_A->Cyclize_A Cyclize_B Cyclization & Aromatization Intermediate_B->Cyclize_B Isomer_A Regioisomer A (Major/Minor) Cyclize_A->Isomer_A Isomer_B Regioisomer B (Major/Minor) Cyclize_B->Isomer_B

Caption: Competing pathways in Knorr synthesis leading to regioisomers.

Strategic Protocols for High Regioselectivity:

  • Solvent Modification: Standard solvents like ethanol can lead to poor selectivity.[6][7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are non-nucleophilic and do not compete with the hydrazine for attack at the carbonyl centers. This dramatically increases the intrinsic selectivity of the reaction.[6] Studies have shown that switching from ethanol to HFIP can change a regioisomeric ratio from ~1:1 to >95:5 in favor of a single isomer.[6][7]

  • pH Control: The reaction pH can influence which nitrogen atom of the substituted hydrazine is more nucleophilic and which carbonyl is more activated.[2] Acidic conditions (e.g., using acetic acid as a catalyst or solvent) are common and can favor one isomer, but this is highly substrate-dependent.[4][8][9]

Data Summary: Solvent Effect on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Yield (%)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH55:45(85)[6]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE89:11(90)[6]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP 97:3 (95) [6]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH80:20(88)[7]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP >99:1 (96) [7]
Issue 2: My reaction mixture is intensely colored (yellow/red), and after workup, I have many baseline spots on my TLC plate. What causes this?

Answer: This is a classic sign of side reactions involving your hydrazine starting material.[5] Hydrazines, particularly phenylhydrazine, can be unstable and prone to oxidation, forming colored impurities.[10] These side reactions are often exacerbated by heat and the presence of air.

Mitigation Strategies:

  • Use High-Purity Hydrazine: Whenever possible, use freshly opened or purified hydrazine. Phenylhydrazine can often be purified by distillation under reduced pressure.

  • Use Hydrazine Salts: Using a more stable salt form, like phenylhydrazine hydrochloride, and liberating the free base in situ with a non-nucleophilic base (e.g., KOAc, NaOAc) can lead to a much cleaner reaction profile.[10]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) minimizes oxidative side reactions.[10]

  • Temperature Control: Avoid excessive heating. Many pyrazole syntheses proceed efficiently at room temperature or with gentle warming.[11] Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, reducing byproduct formation.[12]

Protocol: Purification of Colored Impurities

If these impurities have already formed, they can often be removed with a simple filtration through a plug of silica gel before full column chromatography.

  • Prepare a Silica Plug: Place a cotton or glass wool plug in a large pipette or a small column and add a 2-3 inch layer of silica gel.

  • Dissolve Crude Product: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., toluene or hexanes).[10]

  • Elute Impurities: Load the solution onto the silica plug. Wash the plug with the non-polar solvent. The colored, non-polar impurities should elute first.[10]

  • Elute Product: Switch to a more polar solvent or solvent system (e.g., ethyl acetate or a mixture) to elute your desired pyrazole product.

  • Analyze: Check the fractions by TLC to confirm separation before concentrating the product-containing fractions.

Issue 3: I've successfully synthesized my pyrazole, but now I need to N-alkylate it and I'm getting an isomeric mixture again.

Answer: This is another regioselectivity challenge, this time during the functionalization of the pyrazole ring itself. For an unsymmetrically substituted pyrazole (e.g., a 3-substituted pyrazole), the two nitrogen atoms (N1 and N2) are in different chemical environments. Alkylation can occur at either nitrogen, leading to a mixture of N-alkylated constitutional isomers.[13]

The outcome is typically governed by sterics. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[13]

N_Alkylation cluster_reagents Reagents cluster_products Products Pyrazole 3-Substituted Pyrazole Deprotonation Deprotonation Pyrazole->Deprotonation Base Base (e.g., K2CO3) Base->Deprotonation RX Alkylating Agent (R-X) N1_Product N1-Alkylated (Less Hindered) MAJOR PRODUCT RX->N1_Product N2_Product N2-Alkylated (More Hindered) MINOR PRODUCT RX->N2_Product Anion Pyrazolate Anion Deprotonation->Anion Anion->N1_Product Attack at N1 Anion->N2_Product Attack at N2 Purification_Workflow Start Crude Product (Pyrazole + Impurities) Step1 Dissolve in Organic Solvent Start->Step1 Step2 Add Acid (e.g., HCl) Form Pyrazole Salt Step1->Step2 Decision Is Salt Precipitated? Step2->Decision Step3a Filter to Collect Solid Salt Decision->Step3a Yes Step3b Extract with Water (Salt in Aqueous Layer) Decision->Step3b No Step4 Neutralize with Base to Regenerate Pyrazole Step3a->Step4 Step3b->Step4 End Pure Pyrazole Product Step4->End

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Marketed drugs such as the anti-inflammatory agent Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic promise of this heterocyclic scaffold.[4][5] The subject of this guide, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is a pyrazole derivative with structural features suggesting potential bioactivity, particularly in the realms of anti-inflammatory and analgesic applications.[6][7][8]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically validate the biological activity of this compound. We will move beyond simple screening to a robust, comparative analysis, explaining the causality behind experimental choices and ensuring that each protocol is a self-validating system. Our approach is grounded in established methodologies to generate reliable, publication-quality data.

Part 1: Foundational Assessment - Cytotoxicity and General Viability

Before investigating specific biological activities, it is imperative to establish the compound's intrinsic cytotoxicity. This foundational data informs the appropriate concentration range for subsequent assays, ensuring that observed effects are due to specific bioactivity rather than general toxicity. A compound that is broadly cytotoxic at low concentrations may have limited therapeutic potential.

Comparative Cytotoxicity Profiling

We will assess cytotoxicity across both cancerous and non-cancerous cell lines to determine a preliminary therapeutic window.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable colorimetric method that measures cell number by staining total cellular protein, making it less susceptible to metabolic interferences compared to tetrazolium-based assays.[9]

  • Cell Culture & Seeding: Culture human cell lines (e.g., MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma, and HEK293 normal human embryonic kidney cells) under standard conditions. Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium. Doxorubicin will be used as a positive control.

  • Treatment: Replace the medium in the wells with the prepared compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[9]

  • Staining: Wash the plates five times with slow-running tap water and allow them to air-dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 15-30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization & Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Data Presentation: Cytotoxicity Profile
CompoundCell LineIC50 (µM)Selectivity Index (SI)¹
Test Compound MCF-7 (Cancer)Experimental ValueCalculated Value
HT-29 (Cancer)Experimental ValueCalculated Value
HEK293 (Normal)Experimental Value-
Doxorubicin (Control) MCF-7 (Cancer)Known Value (e.g., ~1 µM)Calculated Value
HT-29 (Cancer)Known Value (e.g., ~0.8 µM)Calculated Value
HEK293 (Normal)Known Value (e.g., ~5 µM)-

¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Primary Hypothesis - Validation of Anti-inflammatory Activity

The pyrazole scaffold is renowned for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][10] Celecoxib, a diarylpyrazole, achieves its therapeutic effect by selectively inhibiting COX-2, the inducible isoform highly expressed at sites of inflammation, while sparing COX-1, which is involved in homeostatic functions like gastric protection.[1][4] This selective inhibition is a key strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] We hypothesize that our test compound may exhibit similar COX-2 inhibitory activity.

Experimental Workflow: From Enzyme to Cell

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays COX1 COX-1 Inhibition Assay IC50 Determine IC50 & Selectivity Index COX1->IC50 COX2 COX-2 Inhibition Assay COX2->IC50 NFRaw NF-κB Inhibition Assay (RAW 264.7 Macrophages) Cytokine Cytokine Release Assay (LPS-Stimulated) NFRaw->Cytokine Mechanism Elucidate Cellular Mechanism Cytokine->Mechanism Start Test Compound: 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Start->COX1 Start->COX2 IC50->NFRaw IC50->Mechanism Conclusion Validate as Selective Anti-inflammatory Agent Mechanism->Conclusion

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay

This is a direct, biochemical assay to determine the compound's potency and selectivity for the two COX isoforms.[11]

  • Rationale: Direct measurement of enzyme inhibition provides the most unambiguous evidence of target engagement. Comparing activity against both isoforms is critical to establishing a selectivity profile.

  • Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine), assay buffer, test compound, Celecoxib (selective COX-2 inhibitor control), and Indomethacin (non-selective COX inhibitor control).

  • Methodology:

    • Prepare serial dilutions of the test compound and controls in assay buffer.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well containing the compound dilutions and incubate for 10 minutes at 37°C.

    • Add the colorimetric probe.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Monitor the change in absorbance at 590 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 2.2: NF-κB Signaling Pathway Inhibition

Nuclear Factor-κB (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes.[12][13] Many anti-inflammatory compounds act by suppressing the NF-κB pathway.[1][14]

  • Rationale: This cell-based assay validates if the compound's anti-inflammatory effects extend beyond COX inhibition to other key inflammatory pathways.

  • Methodology (Luciferase Reporter Assay):

    • Use a stable cell line (e.g., HEK293) containing an NF-κB-driven luciferase reporter gene.

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour. Use a known NF-κB inhibitor (e.g., QNZ) as a positive control.[14]

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize luciferase activity to cell viability (measured in a parallel plate) and calculate the percentage of inhibition.

Signaling Pathway: NF-κB Activation and Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome Proteasome->NFkB Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Inhibitor Test Compound Inhibitor->IKK Potential Inhibition Point IkB_NFkB->Proteasome Ubiquitinated IκB Degradation NFkB_nuc->Genes Binds DNA

Data Presentation: Anti-inflammatory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index¹NF-κB Inhibition IC50 (µM)
Test Compound Experimental ValueExperimental ValueCalculated ValueExperimental Value
Celecoxib (Control) >10~0.04>250Literature Value
Indomethacin (Control) ~0.1~0.6~0.17Literature Value

¹COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2). A value > 1 indicates selectivity for COX-2.

Part 3: Secondary Hypothesis - Validation of Antimicrobial Activity

Pyrazole derivatives have also been reported to possess significant antimicrobial properties.[15][16][17][18] It is therefore prudent to screen this compound against a panel of pathogenic bacteria.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Rationale: This assay provides a quantitative measure of antibacterial potency (MIC value), which is a standard metric for comparing antimicrobial agents.

  • Methodology:

    • Bacterial Strains: Use reference strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

    • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compound in MHB. Ciprofloxacin or Gatifloxacin can be used as positive controls.[19]

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Test Compound Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control) Known Value (~0.5-1)Known Value (~0.015-0.12)Known Value (~0.25-1)

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to validating the biological activity of this compound. By starting with a foundational cytotoxicity assessment and moving into targeted enzymatic and cell-based assays, researchers can build a comprehensive activity profile for this novel compound.

The data generated from these comparative studies will definitively characterize its potency and selectivity as a potential anti-inflammatory agent, its spectrum as an antimicrobial, and its overall safety profile. Positive results, particularly a high COX-2 selectivity index and efficacy in cell-based inflammation models at non-toxic concentrations, would provide a strong rationale for advancing this compound into more complex preclinical studies, including in vivo models of inflammation and pain.

References

A Comparative Guide to Pyrazole-Based COX-2 Inhibitors: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of inflammatory pathway modulation, the selective inhibition of cyclooxygenase-2 (COX-2) remains a critical area of focus. The pyrazole scaffold has proven to be a remarkably effective framework for designing potent and selective COX-2 inhibitors. This guide provides an in-depth comparative analysis of prominent pyrazole-based COX-2 inhibitors, offering insights into their performance, the experimental methodologies used for their evaluation, and the underlying structure-activity relationships that govern their efficacy.

The Significance of COX-2 Selectivity and the Pyrazole Scaffold

The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation.[2] The selective inhibition of COX-2 is a key strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[2]

The 1,5-diarylpyrazole structure is a core feature of many selective COX-2 inhibitors.[3] This arrangement allows the molecule to fit into the larger and more flexible active site of the COX-2 enzyme, a structural difference that is key to its selectivity over the more constricted active site of COX-1.[2]

Comparative Performance of Pyrazole-Based COX-2 Inhibitors

The following tables summarize the in vitro inhibitory activity and pharmacokinetic parameters of several key pyrazole-based COX-2 inhibitors. This data provides a quantitative basis for comparing their potency, selectivity, and behavior in a biological system.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib5.4392.1642.51
Rofecoxib>1001.3>77
Valdecoxib>1000.05>2000
Compound 5f¹14.381.509.56
Compound 6f¹9.611.158.31
Compound 11²-0.043-
Compound 12²-0.049-
Compound 15²-0.043-

¹Data from a study on novel pyrazole-pyridazine hybrids.[4] ²Data from a study on novel pyrazole-based potential anticancer agents.[5] IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. The selectivity index is the ratio of COX-1 IC50 to COX-2 IC50; a higher ratio indicates greater selectivity for COX-2.

Table 2: Comparative Pharmacokinetic Parameters

CompoundBioavailability (%)Elimination Half-life (hours)Primary Metabolism
Celecoxib20-40%11-16CYP2C9
Rofecoxib~93%17Cytosolic reduction, CYP-independent
Valdecoxib~83%8-11CYP3A4, CYP2C9

Data compiled from various clinical pharmacology reviews.[1][2]

Deciphering the Performance: Structure-Activity Relationship Insights

The variations in potency and selectivity among these pyrazole-based inhibitors can be attributed to specific structural features. The diarylpyrazole core is essential for fitting into the COX-2 active site. The nature and position of substituents on the phenyl rings significantly influence the inhibitory activity.

For instance, the sulfonamide group of Celecoxib is crucial for its interaction with a hydrophilic side pocket in the COX-2 active site, contributing to its selectivity.[3] The trifluoromethyl group on the pyrazole ring also plays a role in its potent inhibition.

In the case of the novel pyrazole-pyridazine hybrids (compounds 5f and 6f), the introduction of a pyridazine moiety and trimethoxy substitutions on the phenyl ring led to enhanced COX-2 inhibitory activity compared to Celecoxib.[4] This highlights the potential for further optimization of the pyrazole scaffold to achieve even greater potency and selectivity.

Experimental Protocols: A Foundation for Reliable Comparison

The data presented in this guide is derived from standardized and validated experimental protocols. Below are detailed methodologies for key assays used to characterize COX-2 inhibitors.

In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme-Based)

This assay is fundamental for determining the potency (IC50) and selectivity of a compound.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well plates

  • Plate reader for colorimetric or fluorometric detection, or LC-MS/MS for prostaglandin quantification

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in DMSO. Serially dilute these to obtain a range of concentrations. Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method like an enzyme immunoassay (EIA) or LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis. The selectivity index is then calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Causality Behind Experimental Choices: The use of purified enzymes allows for a direct assessment of the compound's inhibitory effect on the target without the confounding factors of a cellular environment. Pre-incubation is critical to ensure that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced, leading to more accurate IC50 values.

Visualizing the Science

Diagrams are essential for understanding complex biological pathways and experimental workflows.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Inhibition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent & Compound Preparation Plate_Setup 96-Well Plate Setup (Enzyme, Buffer, Heme) Reagent_Prep->Plate_Setup Inhibitor_Add Add Inhibitor/ Vehicle (DMSO) Plate_Setup->Inhibitor_Add Pre_Incubate Pre-incubation (15 min, RT) Inhibitor_Add->Pre_Incubate Reaction_Start Initiate with Arachidonic Acid Pre_Incubate->Reaction_Start Reaction_Incubate Incubation (10 min, 37°C) Reaction_Start->Reaction_Incubate Reaction_Stop Stop Reaction Reaction_Incubate->Reaction_Stop Detection Prostaglandin Detection (EIA/LC-MS) Reaction_Stop->Detection Data_Analysis IC50 & Selectivity Calculation Detection->Data_Analysis

References

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Analogs as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyrazole scaffold stands as a privileged structure, a versatile building block for a multitude of therapeutic agents.[1][2] Its presence in blockbuster drugs like Celecoxib underscores its significance in medicinal chemistry, particularly in the development of anti-inflammatory drugs.[3][4] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific class of pyrazole derivatives: 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid and its analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison, grounded in experimental data, to inform the rational design of next-generation anti-inflammatory agents.

The Core Scaffold: A Foundation for Potency and Selectivity

The 1,3,5-trisubstituted pyrazole core is a key pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The parent compound, this compound, possesses the essential structural features for COX inhibition. The SAR of its analogs can be systematically explored by dissecting the contributions of each substituent at the N1, C3, and C5 positions of the pyrazole ring.

I. The N1-Phenyl Ring: A Gateway to the COX Active Site

The substituent at the N1 position plays a crucial role in anchoring the molecule within the active site of the COX enzyme. For our parent compound, this is a 4-methoxyphenyl group.

  • The Importance of the 4-Methoxyphenyl Group: The 4-methoxy substitution on the phenyl ring is a common feature in many potent COX-2 inhibitors.[5] This group can engage in favorable interactions within the hydrophobic channel of the COX-2 active site. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, further stabilizing the ligand-enzyme complex.

  • Impact of Substitution on the N1-Phenyl Ring:

    • Electron-donating vs. Electron-withdrawing Groups: Studies on related 1,5-diarylpyrazoles have shown that the nature of the substituent on the N1-phenyl ring significantly influences COX-2 selectivity.[4] The presence of a sulfonamide group (SO2NH2) or a methylsulfonyl group (SO2Me) at the para-position is a hallmark of many selective COX-2 inhibitors, including Celecoxib.[4] These groups can interact with a secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform.

    • Steric Hindrance: The size and position of the substituent are critical. Bulky groups at the ortho or meta positions can lead to a decrease in activity due to steric hindrance, preventing optimal binding.

II. The C3-Substituent: Fine-Tuning Potency

The substituent at the C3 position of the pyrazole ring contributes to the overall lipophilicity and can influence the potency of the compound.

  • The Role of the 3-Methyl Group: In our parent molecule, the 3-methyl group is a relatively small and lipophilic substituent. Its presence can contribute to favorable van der Waals interactions within a hydrophobic pocket of the enzyme.

  • Exploring Analogs with Different C3-Substituents:

    • Alkyl Chains: Increasing the length of the alkyl chain at the C3 position can sometimes enhance potency up to a certain point, after which steric clashes may occur.

    • Aromatic Rings: Replacing the methyl group with a phenyl or substituted phenyl ring can lead to additional π-π stacking interactions, potentially increasing binding affinity.

    • Trifluoromethyl Group: The introduction of a trifluoromethyl (CF3) group, as seen in Celecoxib, can significantly enhance COX-2 selectivity and potency.[4] The strong electron-withdrawing nature of the CF3 group can also influence the acidity of the pyrazole ring system.

III. The C5-Carboxylic Acid: The Key to Interaction

The carboxylic acid group at the C5 position is a critical functional group for the anti-inflammatory activity of this class of compounds.

  • Interaction with the COX Active Site: The carboxylic acid moiety is known to interact with key amino acid residues, such as Arg120 and Tyr355, at the entrance of the COX active site.[6] This interaction is crucial for anchoring the inhibitor and blocking the access of the substrate, arachidonic acid.

  • Bioisosteric Replacements for the Carboxylic Acid:

    • Amides and Esters: Conversion of the carboxylic acid to its corresponding amide or ester derivatives can serve as a prodrug strategy.[6] These derivatives may exhibit improved pharmacokinetic properties and are often hydrolyzed in vivo to release the active carboxylic acid.

    • Hydrazides: Pyrazole-5-carboxylic acid hydrazide analogs have also been investigated as anti-inflammatory agents, with some compounds showing promising activity.[7]

    • Other Acidic Moieties: Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, can also lead to potent inhibitors.

Comparative Analysis of Analog Performance: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes the hypothetical inhibitory concentrations (IC50) for a series of analogs based on published data for structurally related compounds. This data is illustrative and intended to highlight the principles of SAR discussed.

Analog Modification from Parent Compound Hypothetical COX-1 IC50 (µM) Hypothetical COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Parent Compound This compound10110
Analog 1 N1-(4-sulfonamidophenyl)150.1150
Analog 2 C3-Trifluoromethyl80.516
Analog 3 C5-Carboxamide>100 (inactive as is)>100 (inactive as is)-
Analog 4 N1-(4-sulfonamidophenyl), C3-Trifluoromethyl120.05240

Experimental Protocols for SAR Elucidation

The determination of the SAR for these pyrazole analogs relies on a series of well-defined experimental procedures.

Synthesis of this compound Analogs

A general synthetic route involves the condensation of a substituted hydrazine with a β-dicarbonyl compound.

Step-by-step Methodology:

  • Synthesis of the β-dicarbonyl intermediate: Ethyl 2,4-dioxopentanoate can be synthesized by the Claisen condensation of ethyl acetate and acetone.

  • Cyclization with substituted hydrazine: The β-dicarbonyl intermediate is then reacted with a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) in a suitable solvent like ethanol with a catalytic amount of acid. This cyclization reaction forms the pyrazole ring.

  • Hydrolysis of the ester: The resulting ethyl ester of the pyrazole-5-carboxylic acid is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.

  • Analog Synthesis: To synthesize analogs, the corresponding substituted hydrazines or β-dicarbonyl compounds are used in the reaction sequence. For example, to introduce a trifluoromethyl group at the C3 position, 1,1,1-trifluoro-2,4-pentanedione would be used as the starting β-dicarbonyl compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of the synthesized compounds.

Step-by-step Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the respective COX isoform.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Detection: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the anti-inflammatory activity of this compound analogs.

SAR_Diagram cluster_core Core Scaffold: 1,3,5-Trisubstituted Pyrazole cluster_n1 N1-Position Modifications cluster_c3 C3-Position Modifications cluster_c5 C5-Position Modifications Core 1-(4-methoxyphenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid N1_Mod Modifications at N1-Phenyl Ring Core->N1_Mod C3_Mod Modifications at C3 Core->C3_Mod C5_Mod Modifications at C5-COOH Core->C5_Mod N1_SO2NH2 Add 4-SO2NH2 Group N1_Mod->N1_SO2NH2 Increases COX-2 Selectivity N1_SO2Me Add 4-SO2Me Group N1_Mod->N1_SO2Me Increases COX-2 Selectivity C3_CF3 Replace CH3 with CF3 C3_Mod->C3_CF3 Enhances Potency & Selectivity C3_Aryl Replace CH3 with Aryl C3_Mod->C3_Aryl Potential for π-π stacking C5_Amide Convert to Amide (Prodrug) C5_Mod->C5_Amide Improves Pharmacokinetics C5_Ester Convert to Ester (Prodrug) C5_Mod->C5_Ester Improves Pharmacokinetics

Caption: Key SAR points for this compound analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a compelling area of study for the development of novel anti-inflammatory agents. The key takeaways for rational drug design are:

  • N1-Position: The introduction of a para-sulfonamide or methylsulfonyl group on the N1-phenyl ring is a well-established strategy to enhance COX-2 selectivity.

  • C3-Position: Substitution with a trifluoromethyl group at the C3 position can significantly boost potency and selectivity.

  • C5-Position: The carboxylic acid at the C5 position is essential for activity, though prodrug strategies involving amides and esters can be employed to improve pharmacokinetic profiles.

Future research should focus on the synthesis and evaluation of novel analogs that combine these favorable structural features. Furthermore, exploring a wider range of bioisosteric replacements for the carboxylic acid and investigating the impact of substitutions on other positions of the pyrazole and phenyl rings could lead to the discovery of even more potent and selective anti-inflammatory drug candidates. The principles outlined in this guide provide a solid foundation for these future endeavors, paving the way for the next generation of pyrazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrazoles and Assay Validation in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions and viral infections.[1][2][3] Molecules like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) underscore the therapeutic importance of this versatile scaffold.[1] The success of any drug discovery campaign, particularly for such a "privileged scaffold," hinges on the quality of the data generated in early-stage in vitro screening.[2] Poorly validated assays can lead to misleading structure-activity relationships (SAR), wasted resources on false positives, and the premature termination of promising candidates.[4]

This guide provides an in-depth comparison of validation strategies for in vitro assays tailored to pyrazole compounds. It moves beyond mere protocol listing to explain the causality behind experimental choices, empowering researchers to design robust, reproducible, and physiologically relevant assays. Every protocol described is designed as a self-validating system, grounded in authoritative standards from regulatory bodies and peer-reviewed literature.

Pillar 1: Core Principles of In Vitro Assay Validation

Robust assay validation is a systematic process that demonstrates an assay's fitness for its intended purpose.[5][6] It ensures that the data generated are reliable, reproducible, and accurately reflect the biological activity of the compound being tested.[7][8] The core parameters, as outlined in guidelines from agencies like the U.S. Food and Drug Administration (FDA), are crucial for establishing this confidence.[5][6][9]

  • Specificity & Selectivity: Specificity refers to an assay's ability to measure the analyte of interest without interference from other components in the sample matrix.[10][11] Selectivity, often used interchangeably but distinct, describes a compound's preferential action on its intended target versus other related targets.[12][13] For a pyrazole-based kinase inhibitor, a specific assay would accurately measure the inhibition of the target kinase without being skewed by the pyrazole's fluorescence, for example. A selective compound would inhibit the target kinase at a much lower concentration than it would other kinases in a panel.[12][14]

  • Accuracy & Precision: Accuracy is the closeness of a measured value to the true value, while precision is the degree of scatter among repeated measurements.[10] An assay can be precise without being accurate. For instance, if a pipetting error consistently leads to the under-dosing of a compound, the resulting IC50 values might be very close to each other (precise) but all will be higher than the true value (inaccurate).

  • Robustness: An assay's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters.[15] This could include minor changes in incubation time, temperature, or reagent lot.[15][16] Robustness testing is critical to ensure that an assay can be reliably transferred between different laboratories or operators.[15]

  • Assay Window & Z'-Factor: The assay window is the dynamic range between the positive and negative controls. The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality of a high-throughput screening (HTS) assay by considering both the assay window and the data variation.[17][18][19] It provides a measure of the separation between the distributions of the positive and negative controls.[20]

    A Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19][20][21] A value below 0.5 suggests that the assay may not be reliable for distinguishing hits from noise.[20][21]

Pillar 2: Comparative Analysis of In Vitro Assay Formats for Pyrazole Compounds

The choice of assay format is a critical decision that impacts the biological relevance, throughput, and cost of a screening campaign.[4][22][23] Pyrazole compounds are known to target a diverse range of proteins, most notably kinases and cyclooxygenase (COX) enzymes.[24][25] Here, we compare two common assay formats: biochemical and cell-based assays.

These assays use purified components (e.g., a recombinant enzyme and a substrate) to measure the direct interaction of a compound with its target.[4][23] They are invaluable for determining direct target engagement and for detailed mechanistic studies.[26][27]

  • Advantages: High throughput, lower cost, direct measurement of target interaction, easier to troubleshoot.[23]

  • Disadvantages: Lack of physiological context (no cell membranes, metabolism, or competing cellular components), higher potential for false positives due to compound interference with the assay technology (e.g., fluorescent pyrazoles).[22][28]

These assays measure a compound's effect within a living cell, providing a more physiologically relevant system.[22][29][30] They can assess not only target engagement but also downstream functional consequences, cytotoxicity, and cell permeability.[31][32][33]

  • Advantages: Higher biological relevance, provides information on cell permeability and potential toxicity, measures functional outcomes.[22][30]

  • Disadvantages: Lower throughput, higher cost and complexity, data can be influenced by off-target effects.[23]

ParameterBiochemical Assay (e.g., ADP-Glo™)Cell-Based Assay (e.g., In-Cell Western)Rationale & Causality
Endpoint ATP to ADP conversion (Enzyme Activity)Phosphorylation of a downstream substrateBiochemical assays measure direct enzyme inhibition, while cell-based assays confirm this inhibition translates to a functional cellular outcome.[34][35]
IC50 50 nM500 nMThe higher IC50 in the cell-based assay is common and can be due to factors like poor cell permeability, active efflux from the cell, or the compound binding to other cellular components.[28]
Z'-Factor 0.850.65Biochemical assays often have larger signal windows and lower variability, leading to higher Z'-factors.[17]
Throughput High (384- or 1536-well plates)Medium (96- or 384-well plates)Biochemical assays are generally simpler and faster to run, making them more amenable to high-throughput screening.[7]
Information Gained Direct target affinity (potency)Cellular potency, permeability, potential toxicityCell-based assays provide a more comprehensive picture of a compound's potential as a drug.[22]
Pillar 3: Experimental Protocols and Visualization

The following protocols are presented as self-validating systems, incorporating necessary controls and steps for robust data generation.

The overall process of validating an in vitro assay can be visualized as a multi-step workflow, starting from initial assay development and optimization, through to pre-validation and full validation studies.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation Dev Assay Development (Reagent concentration, buffer pH) Opt Assay Optimization (Incubation time, temperature) Dev->Opt Iterative Process PreVal Z'-Factor Determination (Controls only) Opt->PreVal Proceed if optimized Pilot Pilot Screen (Small compound set) PreVal->Pilot AccPrec Accuracy & Precision Pilot->AccPrec Proceed if Z' > 0.5 Robust Robustness Testing AccPrec->Robust SpecSel Specificity & Selectivity Robust->SpecSel Final Assay Ready for HTS SpecSel->Final

Caption: A generalized workflow for the validation of an in vitro assay.

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[34][36]

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP

  • Kinase-Glo® Reagent

  • White, opaque 384-well plates

  • Test pyrazole compound, serially diluted in DMSO

Procedure:

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature. Prepare the kinase reaction buffer as recommended by the manufacturer.

  • Compound Plating: Add 1 µL of serially diluted test compound to the appropriate wells. For controls, add 1 µL of DMSO (100% activity, negative control) or a known inhibitor (0% activity, positive control).

  • Add Kinase/Substrate Mix: Prepare a master mix of the kinase and its substrate in reaction buffer. Add 10 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution at a concentration close to its Km for the kinase. Add 10 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate for 10 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control)).

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[37][38][39]

This protocol uses the MTT assay to measure the effect of a pyrazole compound on the viability of a cancer cell line that is dependent on the target kinase.[34][40]

Materials:

  • Adherent cancer cell line (e.g., A549)

  • Complete growth medium

  • Test pyrazole compound, serially diluted in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[29]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include wells with DMSO only (vehicle control) and untreated cells. Incubate for 72 hours.[40]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[40]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[40]

  • Read Plate: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability = 100 * (Absorbance_treated / Absorbance_vehicle_control).

    • Plot % Cell Viability versus the logarithm of compound concentration and fit to a four-parameter logistic model to determine the IC50 (or EC50) value.[37]

Understanding the pathway in which a pyrazole compound acts is crucial for designing relevant cell-based assays. Below is a simplified representation of a generic kinase signaling cascade.

G cluster_pathway Kinase Signaling Cascade Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->RAF Inhibits

Caption: A simplified kinase signaling pathway inhibited by a pyrazole compound.

Conclusion

The validation of in vitro assays is a foundational activity in drug discovery that demands scientific rigor and a deep understanding of the underlying biology. For a versatile and therapeutically important class of molecules like pyrazoles, this process is paramount. By employing a multi-faceted approach that compares biochemical and cell-based assays, adhering to stringent validation parameters like the Z'-factor, and meticulously documenting protocols, researchers can generate high-quality, reliable data. This data not only builds confidence in screening hits but also accelerates the journey of a promising pyrazole compound from a laboratory finding to a life-changing therapeutic.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a promising small molecule from a "hit" to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A lack of selectivity, leading to unintended interactions with off-target proteins, can result in adverse drug reactions and therapeutic failure. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the compound 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a molecule with potential therapeutic applications stemming from its pyrazole carboxylic acid scaffold, which is known for a wide range of biological activities.[1][2][3][4][5] While this compound has shown potential for anti-inflammatory and analgesic properties, a thorough understanding of its selectivity profile is paramount for its progression in the drug development pipeline.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. We will explore a multi-pronged approach, combining computational, biochemical, and cell-based methodologies to build a robust and reliable selectivity profile.

The Rationale for a Multi-Tiered Approach to Cross-Reactivity

A single experimental method is rarely sufficient to definitively map the cross-reactivity of a compound. Each technique possesses inherent strengths and limitations. Therefore, a tiered and integrated strategy is essential for a comprehensive assessment. Our approach begins with broad, high-throughput screening to identify potential off-targets, followed by more focused secondary and tertiary assays to validate and characterize these interactions.

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad Screening for Potential Off-Targets

The initial phase of our investigation aims to cast a wide net to identify potential off-target interactions. This is achieved through a combination of computational and experimental approaches.

In Silico Off-Target Prediction

Computational methods provide a cost-effective and rapid means to predict potential off-targets based on the chemical structure of this compound.[8][9] These approaches leverage large databases of known compound-target interactions to identify proteins with binding sites that are structurally or electrostatically similar to the intended target.

Key Methodologies:

  • Chemical Similarity Searching: Comparing the 2D and 3D structure of the query compound against libraries of compounds with known biological activities.[10]

  • Pharmacophore Modeling: Creating a 3D model of the essential features for binding to the intended target and using it to screen for other proteins that share a similar pharmacophore.

  • Molecular Docking: Simulating the binding of the compound to the crystal structures of a panel of known off-targets (e.g., kinases, GPCRs, ion channels).

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software.

  • Database Selection: Choose a comprehensive database of protein structures and compound activities (e.g., ChEMBL, PubChem, PDB).

  • Similarity Search: Employ algorithms like SEA (Similarity Ensemble Approach) to compare the compound's structure against the database.[9]

  • Docking Studies: Perform automated molecular docking of the compound against a panel of common off-target proteins.

  • Data Analysis: Analyze the results to identify potential off-targets with high similarity scores or favorable docking energies.

Chemical Proteomics for Unbiased Off-Target Identification

Chemical proteomics offers an unbiased experimental approach to identify direct protein targets of a small molecule from a complex biological sample, such as a cell lysate.[11][12] These methods typically involve chemically modifying the compound of interest to create a probe that can be used to "fish" for its binding partners.

Key Methodologies:

  • Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of specific enzyme families, allowing for the identification of targets and off-targets.[13]

  • Compound-Centric Chemical Proteomics (CCCP): A more general approach where a tagged version of the compound is used to pull down its interacting proteins, which are then identified by mass spectrometry.[11]

Experimental Protocol: Affinity-Based Protein Profiling (a variation of CCCP)

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm and a reporter tag (e.g., biotin).

  • Cell Culture and Lysis: Culture relevant cell lines and prepare a native protein lysate.

  • Probe Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to target and off-target proteins.

  • Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample (e.g., treated with a non-biotinylated competitor compound) to identify specific interactors.

Tier 2: Validation and Prioritization of Potential Hits

The broad screening phase will likely generate a list of potential off-targets. The next crucial step is to validate these hits using orthogonal, in vitro binding assays.

In Vitro Binding Assays

These assays directly measure the binding affinity of the compound to a purified protein. They are essential for confirming the interactions identified in Tier 1 and for quantifying the binding potency.

Key Methodologies:

  • Radioligand Binding Assays: A classic and highly sensitive method where the test compound competes with a radiolabeled ligand for binding to the target protein.

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used in high-throughput screening to measure binding.[14]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on the association and dissociation of the compound and its target.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamics of the interaction.[15]

Experimental Protocol: Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This protocol is provided as an example, assuming a kinase was identified as a potential off-target.

  • Reagent Preparation: Prepare a solution of the purified kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Assay Plate Setup: Add the kinase, tracer, and antibody solution to the wells of a microplate.

  • Compound Addition: Add the serially diluted compound to the assay plate.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Summary: In Vitro Binding Affinities

TargetAssay TypeIC50 (µM)
Primary Target TR-FRET 0.05
Off-Target Kinase ATR-FRET2.5
Off-Target Kinase BRadioligand Binding15.8
Off-Target GPCR XRadioligand Binding> 50
Off-Target Ion Channel YElectrophysiologyNo significant effect

Tier 3: Characterizing the Functional Consequences of Off-Target Binding

Demonstrating that a compound binds to an off-target is only part of the story. It is equally important to understand the functional consequences of this binding. Does it inhibit or activate the off-target? Cell-based functional assays are indispensable for answering these questions.[16][17]

Cell-Based Functional Assays

These assays are performed in a more physiologically relevant context, using intact cells that express the off-target of interest. They measure the effect of the compound on the downstream signaling pathways or cellular processes regulated by the off-target.

Key Methodologies:

  • Enzyme Activity Assays: For enzymatic off-targets (e.g., kinases), these assays measure the effect of the compound on the enzyme's catalytic activity.

  • Second Messenger Assays: For G protein-coupled receptors (GPCRs), assays that measure changes in intracellular cyclic AMP (cAMP) or calcium levels are commonly used.[16]

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the off-target's signaling pathway.

  • Phenotypic Assays: These assays measure a more complex cellular response, such as cell proliferation, apoptosis, or migration.

Experimental Protocol: Cell-Based Kinase Activity Assay

  • Cell Line Selection: Use a cell line that endogenously expresses the off-target kinase or a cell line that has been engineered to overexpress it.

  • Cell Seeding: Seed the cells in a microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Cell Lysis and Detection: Lyse the cells and use a specific antibody to detect the phosphorylation of a known substrate of the off-target kinase using methods like ELISA or Western blotting.

  • Data Analysis: Quantify the level of substrate phosphorylation and plot it against the compound concentration to determine the IC50 for functional inhibition.

Caption: Logic of a cell-based functional assay.

Hypothetical Data Summary: Functional Activity

Off-TargetAssay TypeFunctional IC50 (µM)
Primary Target Cellular Activity Assay 0.2
Off-Target Kinase ASubstrate Phosphorylation5.1
Off-Target Kinase BCell Proliferation> 30

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is a critical step in its preclinical development. By integrating in silico, biochemical, and cell-based approaches, researchers can build a detailed and reliable selectivity profile. The hypothetical data presented illustrates how a significant window between the potency at the primary target and any off-target interactions is a desirable outcome, indicating a potentially safer therapeutic candidate.

Should significant off-target activities be identified, further studies, including in vivo animal models, would be necessary to assess the physiological relevance of these findings. Ultimately, a thorough understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of rational drug design, paving the way for the development of safer and more effective medicines.

References

Benchmarking 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Against Known COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the investigational compound, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, benchmarked against the established selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical rationale, detailed experimental protocols for comparative analysis, and visualizations of the underlying biological pathways.

Introduction: The Rationale for Targeting COX-2 in Inflammation

The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2][3] There are two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the stomach lining.[4][5][6] In contrast, COX-2 is typically induced by pro-inflammatory signals, and its expression is elevated during inflammation.[1][2][3]

The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy. By specifically targeting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both COX-1 and COX-2.[4][5][7]

The investigational compound, this compound, possesses a pyrazole core structure.[8][9] This chemical scaffold is a hallmark of several potent and selective COX-2 inhibitors, most notably Celecoxib.[1][10] Given the shared structural motif and the compound's reported anti-inflammatory and analgesic potential, it is a scientifically grounded hypothesis that its mechanism of action involves the inhibition of COX-2.[8][11] This guide, therefore, outlines the experimental framework for directly comparing its inhibitory potency and selectivity against the well-characterized COX-2 inhibitor, Celecoxib.

The COX-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical COX-2 signaling pathway and the mechanism by which selective inhibitors block the production of pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) PL->PLA2 Activates AA Arachidonic Acid PLA2->AA Cleaves from COX2 COX-2 Enzyme AA->COX2 Substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Conversion to PGs Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->PGs Converted to Inflammation Pain & Inflammation PGs->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression Inhibitor This compound Celecoxib Inhibitor->COX2 Inhibits

Caption: The COX-2 signaling cascade and the inhibitory action of selective inhibitors.

Comparative Preclinical Data

The following table presents hypothetical, yet representative, in vitro data for the investigational compound benchmarked against Celecoxib. Such data would be generated using the protocols detailed in the subsequent section. The key metrics for comparison are the half-maximal inhibitory concentration (IC50) against COX-2 and COX-1, from which a selectivity index can be derived.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 4512,500~278
Celecoxib 4015,000375

Data Interpretation: A lower IC50 value indicates greater potency. The selectivity index quantifies the preference for inhibiting COX-2 over COX-1. A higher selectivity index is desirable, suggesting a potentially better gastrointestinal safety profile.[4][5]

Experimental Protocols

To empirically determine the comparative efficacy and selectivity, a combination of a biochemical assay and a cell-based assay is recommended.

In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified recombinant human COX-2.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A specific probe fluoresces upon reacting with Prostaglandin G2, and the signal is proportional to the enzyme's activity.[3]

Materials:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control)[3]

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • 96-well black microplate

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of Test Compound & Celecoxib in DMSO C Dispense compounds/ controls into 96-well plate A->C B Prepare Reaction Mix: - Assay Buffer - COX Probe - COX-2 Enzyme D Add Reaction Mix to all wells B->D C->D E Initiate reaction by adding Arachidonic Acid solution D->E F Measure fluorescence kinetically (Ex/Em = 535/587 nm) E->F G Calculate % Inhibition relative to controls F->G H Plot dose-response curve and determine IC50 value G->H

Caption: Workflow for the in vitro COX-2 inhibition fluorometric assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compound and Celecoxib in DMSO. Create a series of 2-fold dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Reaction Mix Preparation: For each well, prepare a master mix containing COX Assay Buffer, COX Probe, and recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., from a kit like Sigma-Aldrich's MAK399).[3]

  • Assay Plate Setup:

    • Add 10 µL of each diluted compound to the appropriate wells of a 96-well black microplate.

    • For the 'No Inhibition' control, add 10 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • For the 'Inhibitor Control', add 10 µL of a high concentration of Celecoxib.[3]

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well.

  • Reaction Initiation: Using a multichannel pipette, add 10 µL of the arachidonic acid substrate solution to all wells to start the reaction simultaneously.

  • Data Acquisition: Immediately place the plate in a microplate reader set to 25°C and measure the fluorescence kinetically for 5-10 minutes (Excitation = 535 nm, Emission = 587 nm).[3]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Slope_test_compound / Slope_no_inhibition)] * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based COX-2 Assay for Prostaglandin E2 (PGE2) Production

This assay measures the compound's activity in a more physiologically relevant context, using cells where COX-2 expression has been induced.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The cells are then treated with the inhibitor, and the amount of Prostaglandin E2 (PGE2) released into the supernatant is quantified using an ELISA. A reduction in PGE2 levels indicates COX-2 inhibition.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound and Celecoxib

  • PGE2 ELISA Kit

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • COX-2 Induction: Replace the medium with fresh medium containing 1 µg/mL of LPS to induce COX-2 expression. Incubate for 18-24 hours.

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test compound or Celecoxib. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • PGE2 Production: Add arachidonic acid (e.g., 10 µM) to the wells to provide the substrate for PGE2 synthesis and incubate for 30 minutes.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each inhibitor concentration compared to the vehicle-treated control. Determine the IC50 value by plotting the data as described for the in vitro assay.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for benchmarking the novel compound this compound against the established COX-2 inhibitor, Celecoxib. By employing both biochemical and cell-based assays, researchers can obtain a comprehensive profile of the compound's potency, selectivity, and cellular efficacy. The hypothetical data presented suggests that the investigational compound may exhibit comparable potency to Celecoxib, warranting further investigation.

Future studies should include a COX-1 inhibition assay, performed using identical methods but with the COX-1 isozyme, to experimentally confirm the selectivity index. Furthermore, in vivo studies in animal models of inflammation and pain would be the critical next step to validate these in vitro findings and assess the compound's therapeutic potential.

References

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a compound frequently encountered in drug discovery and development. By integrating established safety protocols with the specific chemical nature of this substance, we aim to empower laboratory professionals to manage their chemical waste with confidence, ensuring both personal safety and environmental stewardship.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for every novel research chemical is not always available, data from aggregated sources and analogous compounds provide a reliable hazard profile.

For this compound (PubChem CID: 2769599), the Globally Harmonized System (GHS) classification indicates the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile, common for many substituted pyrazole carboxylic acids, dictates the minimum personal protective equipment (PPE) and handling precautions.[2][3][4][5] The carboxylic acid moiety suggests acidic properties, while the substituted aromatic and pyrazole rings imply persistence and potential for incomplete combustion if not handled by professional incineration.[6] Therefore, treating this compound as a hazardous chemical waste is the only prudent and compliant course of action.

Core Principle: The foundation of safe disposal is the "cradle-to-grave" responsibility mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[4][7] This principle holds the generator of the waste responsible for its safe management from creation to final disposal.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. The following workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Immediate Safety and PPE

Before handling the waste compound or its containers, ensure you are wearing appropriate PPE. The causality is direct: the GHS hazard statements (H315, H319, H335) demand protection against skin, eye, and respiratory exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[8]

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[9] The primary rule is to never mix incompatible waste streams.

  • Solid Waste:

    • Collect pure, unadulterated this compound powder in a dedicated solid chemical waste container.

    • Contaminated lab materials (e.g., weighing papers, gloves, pipette tips) that have come into direct contact with the solid compound should also be placed in this container.

    • Container Choice: Use a wide-mouth, screw-cap container made of a material compatible with acidic organic compounds, such as High-Density Polyethylene (HDPE).[10] Never use metal containers for acidic waste due to the risk of corrosion.[11]

  • Liquid Waste:

    • Solutions containing the compound (e.g., from experiments or dissolved in solvents like DMSO or ethanol) must be collected in a separate liquid hazardous waste container.

    • Do NOT mix this acidic organic waste stream with other incompatible wastes like strong bases, oxidizers, or aqueous metal solutions.[12][13]

    • Container Choice: Use a sealable, chemically compatible container (e.g., HDPE or glass for organic solvents) with a secure screw cap. Ensure the container is stored in secondary containment to mitigate spills.

Step 3: Labeling and Documentation

Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the waste.[14]

Your hazardous waste label must include:

  • The words "Hazardous Waste ".

  • The full, unabbreviated chemical name: "This compound ". If in a solution, list all components and their approximate percentages.

  • The associated hazards (e.g., "Irritant ").

  • The date the container was first used for waste accumulation.

Step 4: Storage Pending Disposal

Waste containers must be managed safely within the laboratory at a designated Satellite Accumulation Area (SAA) until they are ready for pickup.[9]

  • Keep containers securely closed at all times, except when adding waste.

  • Store in a well-ventilated area, such as a designated cabinet or within a chemical fume hood.

  • Ensure incompatible waste containers are physically segregated.[12]

  • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[9]

Step 5: Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9][15] The final and only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution’s specific procedures for requesting a waste pickup.

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[15] This method is necessary to break down the stable aromatic and heterocyclic structures into less harmful components.

Visualizing the Disposal Decision Process

To clarify the workflow, the following diagram outlines the key decision points and actions for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_segregation Phase 2: Segregation & Collection cluster_storage Phase 3: Storage & Final Disposal start Start: Need to Dispose of Compound assess_hazards Assess Hazards (Skin/Eye/Resp Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_form Solid or Liquid? don_ppe->waste_form solid_waste Collect in Solid Waste Container (HDPE, Wide-Mouth) waste_form->solid_waste Solid liquid_waste Collect in Liquid Waste Container (HDPE/Glass, Secondary Containment) waste_form->liquid_waste Liquid label_container Label Container Correctly ('Hazardous Waste', Full Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container store_waste Store in Designated SAA (Closed, Segregated, Ventilated) label_container->store_waste schedule_pickup Schedule Pickup via EHS/ Licensed Contractor store_waste->schedule_pickup end_point Compliant Disposal (Incineration at TSDF) schedule_pickup->end_point

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Hazard Information

Hazard ClassGHS CodeSignal WordDescriptionSource
Skin Corrosion/IrritationH315WarningCauses skin irritation[1][2]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation[1][2]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation[1][2]

By adhering to this structured, scientifically-grounded protocol, researchers can ensure that the final chapter in the life of this compound is written safely, responsibly, and in full compliance with environmental regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.